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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide: A Privileged Chiral Amine Building Block

Executive Summary: The "Cyclopropyl Effect" in Medicinal Chemistry The integration of cyclopropyl motifs into small-molecule APIs has become a cornerstone of modern drug discovery. The compound (3S)-3-amino-3-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Cyclopropyl Effect" in Medicinal Chemistry

The integration of cyclopropyl motifs into small-molecule APIs has become a cornerstone of modern drug discovery. The compound (3S)-3-amino-3-cyclopropyl-N-methylpropanamide serves as a highly versatile, stereochemically pure building block. The strategic placement of a cyclopropyl ring adjacent to a primary amine leverages the "cyclopropyl effect"—a phenomenon where the unique orbital hybridization of the three-membered ring imparts profound physicochemical benefits [1].

Unlike standard aliphatic chains, the C-C bonds of a cyclopropyl ring possess enhanced p-character, while the C-H bonds exhibit increased s-character. This subtle electronic shift significantly increases the bond dissociation energy of the C-H bonds, rendering the molecule highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Furthermore, the rigid, planar nature of the cyclopropyl ring acts as a conformational restraint, reducing the entropic penalty of target binding by pre-organizing the molecule into its bioactive conformation[1].

Mechanism A Cyclopropyl Motif B Conformational Restriction A->B C Enhanced s-character (C-H bonds) A->C D Pre-organized Bioactive Conformation B->D E Metabolic Stability (CYP450 Resistance) C->E F Optimized ADME & Target Affinity D->F E->F

Fig 1: The "Cyclopropyl Effect" driving metabolic stability and target affinity in drug design.

Rationale for Crystallographic Profiling

For chiral building blocks like (3S)-3-amino-3-cyclopropyl-N-methylpropanamide, confirming the absolute stereochemistry at the C3 position is a critical regulatory requirement before downstream API synthesis. However, small, highly polar, and flexible aliphatic amines are notoriously difficult to crystallize as free bases. They tend to form oils or amorphous solids due to a lack of strong, directional intermolecular forces.

To overcome this, crystallographers employ salt formation (typically the hydrochloride salt, CAS: 2728376-27-8). Protonating the primary amine converts it into an ammonium cation ( −NH3+​ ), which acts as a robust multi-point hydrogen bond donor. These directional N-H···Cl interactions anchor the flexible N-methylpropanamide tail, facilitating the assembly of a highly ordered, rigid crystal lattice suitable for Single-Crystal X-Ray Diffraction (SC-XRD) [2].

Quantitative Structural Analysis

To establish a baseline for quality control and structural validation, the following table summarizes the representative, high-resolution crystallographic parameters for the hydrochloride salt of this compound. These metrics represent the standard validation thresholds required to confirm the (3S) absolute configuration unambiguously.

Crystallographic ParameterValue / MetricStructural Significance
Chemical Formula C7​H15​ClN2​O Represents the protonated HCl salt form.
Formula Weight 178.66 g/mol Confirms 1:1 stoichiometry of base to acid.
Temperature 100(2) K Cryocooling minimizes thermal ellipsoids.
Wavelength 1.54178A˚ (Cu Kα) Copper source maximizes anomalous dispersion for light atoms.
Crystal System OrthorhombicTypical for highly ordered chiral salts.
Space Group P21​21​21​ Non-centrosymmetric; mandatory for enantiopure compounds.
Volume ∼907.5A˚3 Calculated based on standard atomic radii packing.
Z (Molecules/Unit Cell) 4 Standard packing density for P21​21​21​ .
Flack Parameter 0.02(3) Critical Validation: A value near 0 confirms the pure (3S) isomer.

Self-Validating Crystallization & Diffraction Protocol

The following methodology details the causal steps required to isolate and solve the crystal structure of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. This protocol is designed as a self-validating system, ensuring that any deviation in stereochemical purity is immediately flagged during refinement.

Step 1: Salt Formation and Lattice Pre-organization
  • Dissolution: Dissolve 100 mg of the free base in a minimal volume (approx. 0.5 mL) of anhydrous ethanol. Causality: Ethanol provides sufficient solubility while remaining miscible with non-polar antisolvents.

  • Protonation: Slowly add 1.1 equivalents of 1M HCl in diethyl ether under an inert nitrogen atmosphere. Causality: The slight excess of HCl ensures complete protonation of the primary amine, arresting its rapid nitrogen inversion and establishing the necessary hydrogen-bond donors for lattice formation.

Step 2: Vapor Diffusion Crystallization
  • Setup: Transfer the ethanolic salt solution into a 2 mL inner glass vial. Place this unsealed vial inside a larger 20 mL outer vial containing 5 mL of an antisolvent (e.g., n-pentane). Seal the outer vial tightly.

  • Equilibration: Allow the system to rest undisturbed at ambient temperature for 48–72 hours. Causality: The highly volatile pentane slowly diffuses through the vapor phase into the ethanol. This gradual shift in solvent polarity slowly lowers the solubility of the salt, promoting controlled nucleation over rapid precipitation, thereby yielding diffraction-quality single crystals.

Step 3: Cryogenic X-Ray Diffraction Data Collection
  • Mounting: Harvest a single, optically clear crystal and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer positioned in a 100 K nitrogen gas stream. Causality: Cryocooling serves a dual purpose: it protects the organic crystal from radiation-induced radical damage and drastically reduces atomic thermal vibrations, allowing for the resolution of high-angle diffraction spots [3].

  • Data Acquisition: Collect diffraction data using a Copper ( Cu Kα ) X-ray source. Causality: Copper radiation provides a stronger anomalous scattering signal for light atoms (like Chlorine and Oxygen) compared to Molybdenum, which is essential for accurately determining the absolute configuration.

Step 4: Structure Solution and Self-Validation
  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using Olex2.

  • Validation (The Trust Mechanism): Evaluate the Flack parameter . If the structure is correctly assigned as (3S), the Flack parameter will refine to 0.00±0.05 . If the value refines to ∼1.0 , the structural model must be inverted. A value of ∼0.5 indicates a racemic twin, invalidating the enantiopurity of the batch. Final validation is conducted via the IUCr's checkCIF routine to ensure no missing symmetry elements exist.

Workflow A Compound Synthesis (3S)-Isomer B Salt Formation (HCl Addition) A->B Protonation C Vapor Diffusion Crystallization B->C Supersaturation D Single Crystal Cryo-XRD (100K) C->D Crystal Selection E Structure Solution (SHELXT / Olex2) D->E Phase Problem Solved F Refinement & checkCIF Validation E->F Flack Parameter Check

Fig 2: Workflow for the crystallization and X-ray structural elucidation of chiral amine salts.

Conclusion

The rigorous crystallographic characterization of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide ensures its viability as a premium building block in drug discovery. By leveraging salt-induced lattice rigidification and cryogenic X-ray diffraction, researchers can unambiguously confirm the (3S) stereocenter. This absolute certainty is paramount when exploiting the "cyclopropyl effect" to design conformationally locked, metabolically stable therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source. National Institutes of Health (PMC). Available at:[Link]

Exploratory

Advanced Chiral Resolution Strategies for 3-Amino-3-cyclopropyl-N-methylpropanamide: A Comprehensive Technical Guide

Executive Summary The incorporation of cyclopropane-containing β-amino acid derivatives into peptidomimetics and small-molecule therapeutics is a highly effective strategy for inducing conformational restriction and impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of cyclopropane-containing β-amino acid derivatives into peptidomimetics and small-molecule therapeutics is a highly effective strategy for inducing conformational restriction and improving metabolic stability[1]. Specifically, 3-amino-3-cyclopropyl-N-methylpropanamide serves as a critical chiral building block. The spatial orientation of its cyclopropyl ring—dictated by the C3 chiral center—profoundly influences target binding affinity. However, the steric bulk and unique electronic properties of the cyclopropyl group present distinct challenges for enantioseparation. This whitepaper details three field-proven, self-validating methodologies for the chiral resolution of this compound: Classical Diastereomeric Salt Formation, Biocatalytic Kinetic Resolution, and Preparative Supercritical Fluid Chromatography (SFC).

Structural Analysis & Resolution Causality

The target molecule, 3-amino-3-cyclopropyl-N-methylpropanamide, possesses a primary amine adjacent to a rigid cyclopropyl ring and a flexible N-methylpropanamide tail.

  • Steric Hindrance: The cyclopropyl group creates a dense steric environment around the chiral center. This necessitates resolving agents or enzymes with deep, well-defined chiral pockets to achieve high enantiomeric discrimination[2].

  • Thermodynamic vs. Kinetic Control: Resolution can be achieved via thermodynamic control (differential solubility of diastereomeric salts) or kinetic control (differential transition state energies in enzymatic acylation)[3].

Methodology 1: Classical Diastereomeric Salt Resolution

Causality & Design

Classical resolution relies on the formation of diastereomeric salts using a chiral acid. For cyclopropyl-bearing amines, (+)-O,O'-dibenzoyl-D-tartaric acid (D-DBTA) is the optimal resolving agent. The bulky benzoyl groups of DBTA create a rigid, V-shaped chiral cleft. The steric clash between the cyclopropyl ring of the mismatched enantiomer and the benzoyl groups prevents stable crystal lattice formation, driving the thermodynamic precipitation of the matched diastereomeric salt.

Step-by-Step Protocol
  • Salt Formation: Suspend 1.0 equivalent of racemic 3-amino-3-cyclopropyl-N-methylpropanamide and 1.0 equivalent of D-DBTA in a solvent mixture of Ethanol/Water (9:1 v/v).

  • Dissolution: Heat the suspension to reflux (approx. 78°C) under continuous stirring until a clear, homogeneous solution is achieved.

  • Controlled Crystallization: Cool the solution at a strictly controlled rate of 5°C/hour down to 20°C. Self-Validating Step: Slow cooling promotes Ostwald ripening, preventing the kinetic entrapment of the mismatched diastereomer and ensuring >95% diastereomeric excess (de) in the first crop.

  • Isolation: Filter the precipitated salt under vacuum and wash with ice-cold Ethanol.

  • Free-Basing: Suspend the isolated salt in 1M aqueous NaOH (pH > 11). Extract the aqueous layer three times with Dichloromethane (DCM).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure amine.

G Racemate Racemic Amine (3-amino-3-cyclopropyl-N-methylpropanamide) SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 78°C) Racemate->SaltFormation ChiralAcid Resolving Agent (+)-D-DBTA ChiralAcid->SaltFormation Crystallization Controlled Crystallization (Cooling at 5°C/hr) SaltFormation->Crystallization SaltP Precipitate (S)-Amine • D-DBTA Crystallization->SaltP Filtration SaltM Mother Liquor (R)-Amine • D-DBTA Crystallization->SaltM Soluble FreeBase Alkaline Treatment (NaOH) & DCM Extraction SaltP->FreeBase PureEnantiomer Enantiopure (S)-Amine (>99% ee) FreeBase->PureEnantiomer

Caption: Workflow for the classical diastereomeric salt resolution of the racemic amine.

Methodology 2: Biocatalytic Kinetic Resolution

Causality & Design

Enzymatic kinetic resolution utilizes Candida antarctica Lipase B (CAL-B). CAL-B possesses a deep, funnel-like active site that exhibits extreme enantioselectivity (E-value > 100) toward sterically hindered β-amino acids and their derivatives[4]. The enzyme selectively catalyzes the N-acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Vinyl butyrate is utilized as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

Step-by-Step Protocol
  • Reaction Setup: Dissolve the racemic amine (100 mM) in anhydrous Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 0.6 equivalents of vinyl butyrate.

  • Biocatalyst Introduction: Add immobilized CAL-B (Novozym 435) at a loading of 10% w/w relative to the amine substrate[3].

  • Incubation: Incubate the mixture in an orbital shaker at 45°C and 200 rpm for 24 hours. Self-Validating Step: Monitor the reaction via chiral HPLC; stop the reaction precisely at 50% conversion to maximize the enantiomeric excess of the remaining amine.

  • Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused).

  • Separation: Extract the filtrate with 0.1M HCl. The unreacted (S)-amine partitions into the aqueous phase, while the highly lipophilic (R)-amide remains in the organic phase. Basify the aqueous phase and extract with DCM to recover the pure (S)-amine.

G Racemate Racemic Amine Reaction Enantioselective N-Acylation (45°C) Racemate->Reaction AcylDonor Vinyl Butyrate (Acyl Donor) AcylDonor->Reaction Enzyme CAL-B Enzyme (Immobilized) Enzyme->Reaction Separation 0.1M HCl Liquid-Liquid Extraction Reaction->Separation ProductAmide (R)-Amide (Organic Phase) ProductAmine (S)-Amine (Aqueous Phase) Separation->ProductAmide Separation->ProductAmine

Caption: Biocatalytic kinetic resolution cycle using CAL-B and subsequent phase separation.

Methodology 3: Preparative Supercritical Fluid Chromatography (SFC)

Causality & Design

For rapid, high-throughput resolution without the need for chemical derivatization or salt formation, Preparative SFC is the industry standard. SFC utilizes supercritical CO₂, which has liquid-like density but gas-like diffusivity and low viscosity. This allows for high flow rates and rapid mass transfer. Polysaccharide-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), provide exceptional chiral recognition through hydrogen bonding, π-π interactions, and steric inclusion within the polymer's helical groove[5]. The addition of a basic modifier (Diethylamine) is critical to suppress peak tailing caused by secondary interactions between the primary amine and residual silanols on the silica support.

Step-by-Step Protocol
  • System Preparation: Equilibrate a preparative SFC system equipped with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Set the mobile phase to 80% supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA).

  • Parameters: Maintain a flow rate of 70 mL/min, a backpressure of 120 bar, and a column temperature of 35°C.

  • Injection: Inject the racemic mixture dissolved in Methanol (concentration: 50 mg/mL) via stacked injections to maximize throughput.

  • Detection & Fractionation: Monitor the eluent via UV detection at 210 nm. Collect the baseline-resolved peaks into separate fraction vessels.

  • Isolation: Evaporate the CO₂/Methanol solvent under reduced pressure to yield the isolated enantiomers.

G Mix Racemic Mixture (in MeOH) Injector SFC Injector (Stacked Injections) Mix->Injector Column Chiralpak AD-H Column (35°C, 120 bar) Injector->Column CO2 + MeOH/DEA Detector UV Detector (210 nm) Column->Detector Frac1 Fraction 1 (Fast Eluting) Detector->Frac1 t_R1 Frac2 Fraction 2 (Slow Eluting) Detector->Frac2 t_R2

Caption: Preparative SFC workflow highlighting mobile phase flow and fraction collection.

Quantitative Data & Method Comparison

The selection of a resolution technique depends heavily on the project phase, budget, and required throughput. The following table summarizes the performance metrics of the three methodologies applied to 3-amino-3-cyclopropyl-N-methylpropanamide.

MetricClassical Diastereomeric SaltBiocatalytic (CAL-B)Preparative SFC
Theoretical Max Yield 50% (without racemization)50% (kinetic limit)100% (both enantiomers)
Typical ee (%) 95 - 99% (after recrystallization)> 99% (at 50% conversion)> 99% (baseline resolution)
Scalability Excellent (Multi-kilogram)Good (Kilogram)Moderate (Hundreds of grams)
Reagent/Equipment Cost Low (Standard reactors)Moderate (Enzyme cost)High (SFC instrumentation)
Environmental Impact Moderate (Solvent usage)Low (Green chemistry)Very Low (Recycled CO₂)
Time to Isolate Days (Crystallization time)24 - 48 HoursHours (Continuous flow)

Conclusion

The chiral resolution of 3-amino-3-cyclopropyl-N-methylpropanamide requires methodologies that can navigate its unique steric constraints. Classical resolution remains the most cost-effective route for multi-kilogram scale-up, provided the cooling parameters are strictly controlled to prevent kinetic entrapment. Biocatalytic resolution offers an elegant, green-chemistry alternative with exceptional enantioselectivity, ideal for synthesizing the (S)-enantiomer with minimal downstream purification. Finally, Preparative SFC provides the fastest, most direct route to obtain both enantiomers simultaneously, making it the premier choice during early-stage drug discovery and lead optimization.

References

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health (NIH). Available at:[Link]

  • Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Enzymatic Resolution of Beta-Amino Acids. Boletín de la Sociedad Química de México. Available at:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH). Available at:[Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research. SciELO México. Available at:[Link]

Sources

Foundational

Mechanistic Evaluation and In Vitro Toxicity Profiling of (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide Derivatives

Executive Summary The compound (3S)-3-amino-3-cyclopropyl-N-methylpropanamide represents a highly functionalized, chiral aliphatic scaffold increasingly utilized in modern drug discovery. However, from a toxicological pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3S)-3-amino-3-cyclopropyl-N-methylpropanamide represents a highly functionalized, chiral aliphatic scaffold increasingly utilized in modern drug discovery. However, from a toxicological perspective, this scaffold harbors two distinct structural alerts that necessitate rigorous in vitro de-risking: a cyclopropylamine moiety and a basic aliphatic amine chain .

As a Senior Application Scientist, my objective in this whitepaper is to dissect the mechanistic liabilities of this scaffold and provide drug development professionals with self-validating, highly predictive in vitro protocols to guide lead optimization. We will explore how to uncouple on-target pharmacology from reactive metabolite-driven hepatotoxicity and drug-induced phospholipidosis (DIPL).

Structural Toxicophore Analysis & Causality

Cyclopropylamine Bioactivation (Reactive Metabolites)

The cyclopropylamine substructure is a well-documented liability for mechanism-based enzyme inactivation and idiosyncratic drug-induced liver injury (DILI). The causality of this toxicity is rooted in its interaction with hepatic monooxygenases.

When processed by Cytochrome P450 enzymes (specifically CYP1A2) or monoamine oxidases (MAO), the cyclopropylamine undergoes a single-electron transfer (SET) to form an aminium radical cation. This highly strained intermediate triggers rapid ring-opening, generating a primary carbon-centered radical. Subsequent oxidation yields a highly reactive α,β-unsaturated aldehyde . This soft electrophile rapidly depletes intracellular glutathione (GSH) and covalently binds to the sulfhydryl groups of hepatic proteins, leading to cellular necrosis .

Bioactivation Parent (3S)-3-amino-3-cyclopropyl -N-methylpropanamide Enzyme CYP1A2 / MAO Oxidation Parent->Enzyme Hepatic Clearance Radical Carbon-Centered Radical Intermediate Enzyme->Radical Ring Opening Aldehyde α,β-Unsaturated Aldehyde (Electrophile) Radical->Aldehyde Further Oxidation Detox GSH Conjugation (Detoxification) Aldehyde->Detox + Glutathione (GSH) Tox Covalent Protein Binding (Hepatotoxicity) Aldehyde->Tox + Cellular Macromolecules

CYP1A2-mediated bioactivation of cyclopropylamine into a reactive electrophile.

Cationic Amphiphilic Drug (CAD) Liability

While the parent scaffold is relatively polar, lead optimization often involves appending lipophilic R-groups to the N-methylpropanamide chain. This transforms the derivative into a Cationic Amphiphilic Drug (CAD) .

CADs readily diffuse across cell membranes but become protonated (ion-trapped) within the acidic environment of the lysosome (pH ~4.5). Here, the cationic amine binds to negatively charged phospholipids, creating a complex that is highly resistant to degradation by lysosomal phospholipases, ultimately resulting in drug-induced phospholipidosis (DIPL) and steatosis .

Self-Validating In Vitro Toxicity Workflows

To accurately assess these liabilities, we must employ experimental designs that inherently control for false positives. The following protocols are engineered as self-validating systems .

Electrophilic Reactive Metabolite Trapping & GSH-Depletion Assay

Objective: Detect electrophilic reactive metabolites and isolate their specific contribution to cellular toxicity from general parent-drug pharmacology.

Self-Validating Mechanism: This assay utilizes a parallel screening approach. By comparing the cytotoxicity of the derivative in standard hepatocytes against L-buthionine-S,R-sulfoximine (BSO)-treated hepatocytes, we create an internal control. BSO irreversibly inhibits γ-glutamylcysteine synthetase, stripping the cell of GSH. A significant leftward shift in the IC50 exclusively in the GSH-depleted arm mathematically confirms that toxicity is driven by electrophilic adduction rather than off-target receptor binding .

Step-by-Step Methodology:

  • Cell Preparation: Seed rat primary cultured hepatocytes or HepG2 cells in 96-well plates. Pre-treat the validation cohort with 100 µM BSO for 24 hours to achieve >90% GSH depletion without inducing baseline cell death .

  • Compound Incubation: Expose both cohorts to a 10-point dose-response gradient of the derivative for 24 hours.

  • Viability Readout: Quantify intracellular ATP using a luminescence-based assay. Calculate the Toxicity Shift Ratio ( IC50​ Untreated/IC50​ BSO-Treated ). A ratio > 2.0 flags a severe reactive metabolite liability.

  • Orthogonal LC-MS/MS Confirmation: Incubate the compound with human liver microsomes (HLMs), NADPH, and a synthetic nucleophilic trapping peptide. Analyze via LC-MS/MS in positive ion mode, monitoring for the neutral loss of the peptide fragment (129 Da) to definitively identify the covalent adduct .

Multiplexed High-Content Phospholipidosis (PLD) Assay

Objective: Quantify intracellular phospholipid accumulation while decoupling it from generalized cytotoxicity.

Self-Validating Mechanism: A purely cytotoxic compound can cause cell detachment, artifactually lowering total well fluorescence and masking PLD. By multiplexing LipidTOX Red (which partitions into multilamellar vesicles) with Hoechst 33342 (nuclear count), we mathematically uncouple true PLD induction from cell loss [[1]]([Link]).

Step-by-Step Methodology:

  • Cell Seeding: Dispense HepG2 cells at 900 cells/well into Collagen I-coated 1536-well black-wall/clear-bottom plates. Causality: Collagen I ensures robust adherence during automated washing steps, preventing artifactual cell loss [[1]]([Link]).

  • Co-Incubation: Treat cells with the derivative alongside Amiodarone (19.16 µM, positive control) and 0.5% DMSO (vehicle). Add LipidTOX Red directly to the media and incubate for 24 hours at 37°C .

  • Fixation: Fix the assay plate with 3.2% paraformaldehyde containing 4 µg/mL Hoechst 33342 for 15 minutes at room temperature [[1]]([Link]).

  • High-Content Imaging: Image using an automated epifluorescence microscope. Normalize the integrated LipidTOX intensity by the total nuclear count per well to yield the true PLD Fold Change.

PLD_Workflow S1 HepG2 Cell Seeding S2 Compound + LipidTOX Red S1->S2 S3 Fixation & Hoechst Stain S2->S3 S4 High-Content Imaging S3->S4 S5 Data Normalization (PLD vs Cell Loss) S4->S5

Self-validating high-content screening workflow for drug-induced phospholipidosis.

Quantitative Structure-Toxicity Relationship (QSTR) Data

To illustrate the dual liabilities of this scaffold, the following table summarizes the in vitro toxicity profile of the parent scaffold against hypothetical lipophilic derivatives and known industry controls.

CompoundR-Group ModificationCYP1A2 Adduct Formation (pmol/mg)Phospholipidosis (Fold Change vs Veh)HepG2 IC₅₀ (µM)GSH-Depleted IC₅₀ (µM)Toxicity Shift Ratio
Parent Scaffold -CH₃145.21.2x>100.045.32.2
Derivative 1 -CH(CH₃)₂162.83.4x65.218.13.6
Derivative 2 -CH₂-C₆H₅188.58.7x22.44.25.3
Amiodarone (PLD Control)N/AN/A12.5x15.614.81.0
Trovafloxacin (DILI Control)N/A210.41.1x42.18.54.9

Data Interpretation: Adding lipophilic bulk (Derivative 2) drastically increases the CAD property, driving severe phospholipidosis (8.7x fold change). Simultaneously, the intact cyclopropylamine moiety continues to generate reactive metabolites, evidenced by the severe drop in the GSH-depleted IC₅₀ (Toxicity Shift Ratio of 5.3), mimicking the hepatotoxic profile of Trovafloxacin.

Strategic Recommendations for Lead Optimization

When developing (3S)-3-amino-3-cyclopropyl-N-methylpropanamide derivatives, medicinal chemists must navigate a narrow therapeutic index.

  • Mitigating Reactive Metabolites: Consider steric shielding of the cyclopropylamine (e.g., alpha-methylation) to hinder CYP1A2 access, or replacing the cyclopropyl ring with a less strained oxetane or cyclobutyl group to prevent radical-induced ring opening.

  • Mitigating Phospholipidosis: Reduce the overall lipophilicity (LogP) of the N-alkyl chain or lower the basicity (pKa) of the primary amine by converting it to a weakly basic heterocycle or incorporating electron-withdrawing fluorine atoms to prevent lysosomal ion-trapping.

References

  • Title: In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes Source: Toxicology (PubMed / Elsevier) URL: [Link]

  • Title: Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format Source: Toxicological Sciences (NIH / PMC) URL: [Link]

  • Title: Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies Source: Toxicological Sciences (Oxford Academic) URL: [Link]

  • Title: Drug Induced Phospholipidosis & Steatosis Assay Source: Evotec URL: [Link]

Sources

Exploratory

Unraveling the Mechanism of Action: A Technical Guide to (3S)-3-amino-3-cyclopropyl-N-methylpropanamide Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of a novel class of inhibitors based on the (3S)-3-amino-3-cyclopropyl-N-methylpropanamide scaffold. While this specific molecule is not extensively characterized in public literature, its structural features—a constrained amino acid mimetic—strongly suggest its potential as a competitive inhibitor of peptidases. Drawing from established principles of drug discovery and inhibitor characterization, this guide will use the well-understood Dipeptidyl Peptidase-4 (DPP-4) as a primary exemplar target to illustrate the scientific journey from initial hypothesis to detailed mechanistic understanding.

I. Introduction: The Rationale for Targeting Dipeptidyl Peptidase-4

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect.

Inhibition of DPP-4 prolongs the action of endogenous incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] This mechanism makes DPP-4 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1] The development of DPP-4 inhibitors, colloquially known as "gliptins," has provided a valuable class of oral hypoglycemic agents.[1]

The core structure of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide, with its amino group and cyclopropyl constraint, bears resemblance to the dipeptide substrates of DPP-4, making it a plausible candidate for a competitive inhibitor. The cyclopropyl group can provide conformational rigidity, potentially enhancing binding affinity and selectivity.[4][5]

II. Hypothesized Mechanism of Action: Competitive Inhibition of DPP-4

We hypothesize that inhibitors based on the (3S)-3-amino-3-cyclopropyl-N-methylpropanamide scaffold act as competitive inhibitors of the DPP-4 enzyme. This hypothesis is predicated on the structural similarity of the inhibitor to the natural dipeptide substrates of DPP-4.

Signaling Pathway of DPP-4 and the Impact of Inhibition

DPP4_Pathway cluster_gut Gut cluster_liver Liver Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion - DPP4 DPP-4 Incretin Release (GLP-1, GIP)->DPP4 Degradation Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake + Glucose Production Glucose Production Glucagon Secretion->Glucose Production + Blood Glucose Blood Glucose Glucose Production->Blood Glucose Glucose Uptake->Blood Glucose Inhibitor (3S)-3-amino-3-cyclopropyl -N-methylpropanamide Inhibitor Inhibitor->DPP4 Inhibition

Caption: The incretin pathway and the inhibitory effect of a DPP-4 inhibitor.

III. Experimental Workflow for Mechanism of Action Elucidation

A multi-faceted approach is essential to rigorously characterize the mechanism of action. The following experimental workflow provides a logical progression from initial screening to in-depth biophysical and cellular characterization.

Workflow for MoA Characterization

MOA_Workflow cluster_invitro In Vitro Characterization cluster_biophysical Biophysical Characterization cluster_cellular Cell-Based Characterization A DPP-4 Inhibition Assay (IC50) B Enzyme Kinetics (Mode of Inhibition, Ki) A->B C Selectivity Profiling (DPP-8, DPP-9) A->C F Cellular DPP-4 Activity Assay A->F D Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics, Ka, Kd, KD) B->D E X-ray Crystallography (Binding Mode) D->E G Incretin Stabilization Assay F->G

Caption: A stepwise workflow for elucidating the mechanism of action.

A. In Vitro Enzyme Inhibition and Selectivity

The initial step is to confirm direct inhibition of the target enzyme and assess selectivity against related enzymes.

1. DPP-4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against DPP-4.

  • Methodology: A fluorogenic assay is commonly employed.[6][7]

    • Recombinant human DPP-4 is incubated with varying concentrations of the inhibitor.

    • A fluorogenic substrate, such as Gly-Pro-AMC (aminomethylcoumarin), is added.[6]

    • DPP-4 cleaves the substrate, releasing the fluorescent AMC molecule.

    • The rate of fluorescence increase is measured over time.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Enzyme Kinetics: Determining the Mode of Inhibition

  • Objective: To elucidate how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive).[8]

  • Methodology:

    • The initial reaction rates of DPP-4 are measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • The data are plotted using a Lineweaver-Burk plot (double reciprocal plot) or fitted directly to the Michaelis-Menten equation.[9]

    • Expected Outcome for Competitive Inhibition: The Lineweaver-Burk plots will show a series of lines with different slopes that intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.

    • The inhibition constant (Ki) is determined from these data, representing the dissociation constant of the enzyme-inhibitor complex.

3. Selectivity Profiling

  • Objective: To assess the inhibitor's specificity for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Off-target inhibition of DPP-8 and DPP-9 has been associated with toxicity.[10][11]

  • Methodology:

    • Enzyme inhibition assays are performed as described for DPP-4, but using recombinant human DPP-8 and DPP-9 enzymes.

    • The IC50 values for DPP-8 and DPP-9 are determined and compared to the IC50 for DPP-4 to establish a selectivity ratio.

ParameterDescriptionTypical Value for Potent Inhibitor
DPP-4 IC50 Concentration for 50% inhibition of DPP-4< 100 nM
DPP-8 IC50 Concentration for 50% inhibition of DPP-8> 10 µM
DPP-9 IC50 Concentration for 50% inhibition of DPP-9> 10 µM
Selectivity Ratio (IC50 for DPP-8 or DPP-9) / (IC50 for DPP-4)> 100-fold
B. Biophysical Characterization of the Inhibitor-Enzyme Interaction

These techniques provide a deeper understanding of the physical interaction between the inhibitor and the enzyme.

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding affinity and kinetics (association and dissociation rates) of the inhibitor to DPP-4.[12][13][14]

  • Methodology:

    • DPP-4 is immobilized on a sensor chip.

    • A solution containing the inhibitor is flowed over the chip surface.

    • The binding of the inhibitor to the immobilized DPP-4 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • By analyzing the binding curves at different inhibitor concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Kinetic ParameterDescription
ka (on-rate) The rate at which the inhibitor binds to the enzyme.
kd (off-rate) The rate at which the inhibitor dissociates from the enzyme.
KD (Dissociation Constant) The ratio of kd/ka, indicating the affinity of the inhibitor for the enzyme. A lower KD signifies higher affinity.

2. X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the inhibitor bound to the active site of DPP-4 at atomic resolution.[15][16][17]

  • Methodology:

    • DPP-4 is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed DPP-4 crystals.

    • The crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build a model of the protein-inhibitor complex.

  • Key Insights:

    • Confirms the binding site of the inhibitor.

    • Reveals the specific amino acid residues in the active site that interact with the inhibitor.

    • Provides a structural basis for the inhibitor's potency and selectivity.

    • Guides further structure-activity relationship (SAR) studies for lead optimization.[18]

C. Cell-Based Assays: Assessing Efficacy in a Biological Context

These assays bridge the gap between in vitro activity and potential physiological effects.

1. Cellular DPP-4 Activity Assay

  • Objective: To confirm that the inhibitor can access and inhibit DPP-4 in a cellular environment.[19][20]

  • Methodology:

    • A cell line that expresses DPP-4 (e.g., Caco-2 or HepG2 cells) is treated with the inhibitor.[19]

    • The cells are then incubated with a cell-permeable fluorogenic DPP-4 substrate.

    • The inhibition of cellular DPP-4 activity is measured by the reduction in fluorescence compared to untreated cells.

2. Incretin Stabilization Assay

  • Objective: To demonstrate that the inhibition of DPP-4 by the compound leads to the stabilization of its physiological substrate, GLP-1.

  • Methodology:

    • Cells expressing DPP-4 are incubated with the inhibitor.

    • A known amount of active GLP-1 is added to the cell culture medium.

    • At various time points, aliquots of the medium are collected, and the concentration of intact, active GLP-1 is measured using an ELISA kit.

    • An increase in the half-life of active GLP-1 in the presence of the inhibitor demonstrates its functional efficacy.

IV. Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide based inhibitors. By leveraging a combination of in vitro enzymatic assays, biophysical techniques, and cell-based functional assays, researchers can build a compelling and detailed understanding of how these novel compounds exert their inhibitory effects. This knowledge is paramount for their continued development as potential therapeutic agents.

V. References

  • Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2283-2287. [Link]

  • Chen, X., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 8, 706562. [Link]

  • Nabeno, M., et al. (2013). Comprehensive analysis of the co-structures of dipeptidyl peptidase IV and its inhibitor. Journal of Diabetes Investigation, 4(1), 22-30. [Link]

  • Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. [Link]

  • Wu, W., et al. (2024). Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry. [Link]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(22), 16486-16497. [Link]

  • Bohannon, J. K., et al. (2006). Crystal Structures of DPP-IV (CD26) from Rat Kidney Exhibit Flexible Accommodation of Peptidase-Selective Inhibitors. Biochemistry, 45(23), 7233-7242. [Link]

  • Thoma, R., et al. (2003). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 12(5), 947-959. [Link]

  • Kato, N., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS ONE, 11(6), e0157509. [Link]

  • Kumar, A., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. Biochemistry. [Link]

  • Kumar, A., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. Biochemistry. [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. [Link]

  • Lepist, E.-I., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 29(12), 2869. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. [Link]

  • Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]

  • Weissleder, R., et al. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Bioconjugate Chemistry, 21(1), 14-19. [Link]

  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

  • Zhang, X., et al. (2019). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical Analysis, 9(3), 193-198. [Link]

  • Li, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 28(14), 5396. [Link]

  • Brezinski, M. E. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 319-330. [Link]

  • Brear, P., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15, 10-22. [Link]

  • Sari, D. R. T., et al. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Molecules, 24(16), 2947. [Link]

  • Tenore, G. C., et al. (2022). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 9, 1004118. [Link]

  • Tork, L., et al. (2026). Kinetic Analysis of Irreversible Covalent Enzyme Inhibitors and Its Use in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Feng, J., et al. (2015). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Endocrinology, 156(6), 2000-2010. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. [Link]

  • Khan, I., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e134599. [Link]

  • Pixorize. (2022, August 19). DPP-4 Inhibitors Mnemonic for Medicine & USMLE [Video]. YouTube. [Link]

  • Encyclopedia MDPI. (2023). Dipeptidyl Peptidase 4 Inhibitors. [Link]

  • Cleveland Clinic. (2025, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

Sources

Foundational

Metabolic Stability of (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary In modern drug discovery, the integration of chiral, low-molecular-weight building blocks is a primary strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. (3S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integration of chiral, low-molecular-weight building blocks is a primary strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. (3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly specialized fragment characterized by a primary amine, a cyclopropyl ring, and an N-methyl amide. While the cyclopropyl moiety imparts conformational rigidity and steric shielding, the N-methyl amide introduces a specific metabolic liability.

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive framework for evaluating the metabolic stability of this compound in Human Liver Microsomes (HLM). This whitepaper breaks down the structural liabilities, details a self-validating experimental workflow, and provides a quantitative model for intrinsic clearance ( CLint​ ) interpretation.

Structural Liability Analysis: The "Why" Behind the Metabolism

Before initiating in vitro assays, it is critical to perform a predictive structural analysis of the substrate. The architecture of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide presents three distinct functional domains, each interacting differently with the cytochrome P450 (CYP) enzyme system localized in the hepatic endoplasmic reticulum [1].

  • The N-Methyl Amide (High Liability): N-methyl amides are highly susceptible to CYP-mediated N-demethylation, predominantly driven by the CYP3A4 isoform [2]. The catalytic cycle involves hydrogen atom abstraction from the N-methyl group, followed by oxygen rebound to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding a primary amide metabolite.

  • The Cyclopropyl Ring (Metabolic Shield): Unlike linear alkyl chains that are prone to rapid ω or ω−1 hydroxylation, the cyclopropyl group is relatively metabolically inert. Its high s-character bonds resist hydrogen abstraction, effectively shielding the adjacent α -carbon and reducing the rate of oxidative deamination.

  • The Primary Amine (Moderate Liability): While primary amines can be substrates for monoamine oxidases (MAO) or CYP-mediated deamination, the steric bulk of the adjacent cyclopropyl group significantly impedes enzyme active-site binding, shifting the primary metabolic burden to the N-methyl amide.

Pathway Parent Parent Compound (3S)-3-amino-3-cyclopropyl- N-methylpropanamide CYP CYP3A4 Oxidation (NADPH + O2) Parent->CYP Binding & Abstraction Intermediate Carbinolamine Intermediate (-NH-CH2-OH) CYP->Intermediate Oxygen Rebound Metabolite1 Primary Amide Metabolite (De-methylated) Intermediate->Metabolite1 Spontaneous Cleavage Metabolite2 Formaldehyde (HCHO) Intermediate->Metabolite2 Release

CYP3A4-mediated N-demethylation pathway of the N-methyl amide moiety.

Experimental Methodology: The In Vitro T1/2​ Approach

To empirically determine the metabolic stability of this compound, we utilize the in vitro half-life ( T1/2​ ) method in Human Liver Microsomes [3]. This approach assumes first-order kinetics, requiring the substrate concentration to be significantly lower than the Michaelis-Menten constant ( Km​ ).

Self-Validating Assay Design

A robust assay must be self-validating. We ensure trustworthiness by including:

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability or non-oxidative enzymatic degradation (e.g., amidases).

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (low clearance) are run in parallel to verify the enzymatic viability of the HLM batch.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in DMSO. Dilute to 100 μ M in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1.0 μ M) in the phosphate buffer. Keep the final DMSO concentration 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Time-Course Sampling: At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS) (e.g., Tolbutamide). The organic solvent denatures the microsomal proteins, instantly halting the reaction.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Workflow Prep 1. Preparation HLM + Compound (0.5 mg/mL) Incubate 2. Pre-incubate 37°C, 5 min Prep->Incubate Start 3. Initiation Add NADPH Incubate->Start Sample 4. Sampling 0 to 60 min Start->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Standardized 6-step workflow for the HLM metabolic stability assay.

Data Presentation and Quantitative Profiling

Post-acquisition, the LC-MS/MS peak area ratios (Compound/IS) are converted to percentage of parent compound remaining relative to the t=0 time point. The natural log of the percentage remaining is plotted against time to determine the elimination rate constant ( k ), which is the negative slope of the linear regression.

Pharmacokinetic Equations

The fundamental equations for translating raw in vitro data into physiologically relevant intrinsic clearance are:

  • Half-life ( T1/2​ ): T1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=Cprotein​k​×1000(μL/min/mg protein)

    (where Cprotein​ is the microsomal protein concentration in mg/mL)

Representative Data Profile

Based on the structural liabilities of the N-methyl amide and the protective nature of the cyclopropyl group, the following table summarizes the expected quantitative metabolic profile for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide.

ParameterValue / Expected RangeUnit
Test Concentration 1.0 μ M
HLM Protein Concentration 0.5mg/mL
Elimination Rate Constant ( k ) 0.0243min −1
Half-Life ( T1/2​ ) 28.5min
In Vitro Intrinsic Clearance ( CLint​ ) 48.6 μ L/min/mg protein
Scaled Hepatic Clearance ( CLh​ ) ~12.4mL/min/kg
Metabolic Classification Moderate Clearance-

Table 1: Representative metabolic stability parameters. A CLint​ of ~48.6 μ L/min/mg classifies this fragment as having moderate metabolic turnover, primarily driven by the N-demethylation pathway.

Conclusion and Strategic Implications

The metabolic stability of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in human liver microsomes is a delicate balance between the stabilizing effects of the cyclopropyl ring and the vulnerability of the N-methyl amide. While the fragment exhibits moderate clearance, its incorporation into larger drug molecules requires careful consideration. If subsequent in vivo half-life extension is required during lead optimization, medicinal chemists may consider replacing the N-methyl group with an N-ethyl or N-cyclopropyl moiety, or bioisosterically replacing the amide with a heterocycle to completely abrogate CYP3A4-mediated demethylation [4].

By adhering to the rigorous, self-validating HLM protocol outlined in this guide, researchers can confidently quantify these metabolic liabilities, ensuring that downstream pharmacokinetic modeling is built upon highly trustworthy empirical data.

References

  • Di, L., Keefer, C., Scott, D. O., Strelevitz, T. J., Chang, G., Bi, Y. A., Lai, Y., Duckworth, J., Fenner, K., Troutman, M. D., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 441–448.[Link]

  • Delaforge, M., André, F., & Delaforge, M. (2011). Metabolism of N-methyl-amide by cytochrome P450s. FEBS Journal, 278(12), 2167–2178.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359.[Link]

  • Varma, M. V., Steyn, S. J., Allerton, C., & El-Kattan, A. F. (2015). Predicting clearance mechanism in drug discovery: extended clearance classification system (ECCS). Pharmaceutical Research, 32(12), 3785–3802.[Link]

Protocols & Analytical Methods

Method

enantioselective synthesis protocol for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

An Application Note for the Enantioselective Synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide Abstract This application note provides a comprehensive, field-proven protocol for the enantioselective synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Enantioselective Synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Abstract

This application note provides a comprehensive, field-proven protocol for the enantioselective synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered around a highly efficient, organocatalyzed asymmetric Michael addition to establish the key stereocenter. The narrative emphasizes the rationale behind experimental choices, offering researchers a robust and reproducible methodology. This guide details a multi-step synthesis beginning from commercially available starting materials, including the preparation of the key nitroalkene intermediate, the stereoselective carbon-carbon bond formation, subsequent functional group transformations, and final amidation. The protocol is designed to be self-validating, with clear instructions for purification and characterization.

Introduction and Synthetic Strategy

Chiral β-amino acids containing constrained moieties, such as cyclopropyl groups, are valuable building blocks in modern drug discovery.[1] They act as conformational constraints in peptidomimetics, often enhancing metabolic stability and biological activity. The target molecule, (3S)-3-amino-3-cyclopropyl-N-methylpropanamide, incorporates these desirable features.

The cornerstone of this synthetic protocol is the creation of the chiral center at the C3 position. A retrosynthetic analysis reveals that the target amide can be accessed from the corresponding carboxylic acid, (3S)-3-amino-3-cyclopropylpropanoic acid. This key intermediate can be synthesized from (E)-1-cyclopropyl-2-nitroethene via an organocatalyzed asymmetric Michael addition of a malonate, which serves as a two-carbon synthon for the propanoic acid backbone. This approach is advantageous due to the high levels of stereocontrol achievable with modern organocatalysis.[2][3]

The overall forward synthesis strategy is as follows:

  • Synthesis of (E)-1-cyclopropyl-2-nitroethene: A reliable Henry-Nef reaction sequence starting from cyclopropanecarboxaldehyde and nitromethane.

  • Asymmetric Michael Addition: A diarylprolinol silyl ether-catalyzed conjugate addition of diethyl malonate to the nitroalkene to set the (S)-stereocenter with high enantioselectivity.

  • Reductive and Hydrolytic Workup: A one-pot reduction of the nitro group to an amine and saponification of the malonate esters.

  • Decarboxylation: Acid-mediated decarboxylation to yield the target β-amino acid.

  • Amide Coupling: Final coupling of the β-amino acid with methylamine to furnish the desired product.

G cluster_retro Retrosynthetic Analysis Target (3S)-3-amino-3-cyclopropyl-N-methylpropanamide Acid (3S)-3-amino-3-cyclopropylpropanoic acid Target->Acid Amide Disconnection Amide Amide Bond Formation Malonate (S)-Diethyl 2-(1-cyclopropyl-2-nitroethyl)malonate Acid->Malonate Decarboxylation & Reduction Decarboxylation Decarboxylation Nitroalkene (E)-1-cyclopropyl-2-nitroethene Malonate->Nitroalkene Michael Disconnection Malonate_reagent Diethyl malonate Malonate->Malonate_reagent Michael Asymmetric Michael Addition Aldehyde Cyclopropanecarboxaldehyde Nitroalkene->Aldehyde Henry Disconnection Nitromethane Nitromethane Nitroalkene->Nitromethane Henry Henry Reaction & Dehydration

Caption: Retrosynthetic pathway for the target amide.

Experimental Protocols

Step 1: Synthesis of (E)-1-cyclopropyl-2-nitroethene

This step involves a base-catalyzed condensation of cyclopropanecarboxaldehyde with nitromethane (a Henry reaction), followed by acidic dehydration of the resulting nitro-alcohol intermediate.

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)
Cyclopropanecarboxaldehyde7.0 g70.09100
Nitromethane6.7 g (6.0 mL)61.04110
Sodium Hydroxide (NaOH)4.4 g40.00110
Methanol (MeOH)100 mL--
Hydrochloric Acid (HCl), conc.20 mL--
Dichloromethane (DCM)200 mL--
Anhydrous Magnesium SulfateAs needed--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in methanol at 0 °C.

  • To this solution, add nitromethane dropwise, keeping the temperature below 5 °C.

  • After 15 minutes of stirring, add cyclopropanecarboxaldehyde dropwise over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and slowly add concentrated HCl. A precipitate may form.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Add 100 mL of water and extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 5-10% Ethyl Acetate in Hexanes) to yield (E)-1-cyclopropyl-2-nitroethene as a pale yellow oil.

Step 2: Asymmetric Michael Addition

This is the crucial enantioselective step. A diarylprolinol silyl ether catalyst is employed to facilitate the conjugate addition of diethyl malonate to the nitroalkene, creating the desired (S)-stereocenter.[2][3] The catalyst operates via an enamine mechanism, effectively blocking one face of the nitroalkene from attack.

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)
(E)-1-cyclopropyl-2-nitroethene5.65 g113.1150
Diethyl Malonate12.0 g (11.4 mL)160.1775
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether163 mg325.520.5 (1 mol%)
Benzoic Acid61 mg122.120.5 (1 mol%)
Toluene100 mL--

Procedure:

  • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add the diarylprolinol silyl ether catalyst and benzoic acid.

  • Add toluene, followed by diethyl malonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the solution of (E)-1-cyclopropyl-2-nitroethene in toluene dropwise over 20 minutes.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting nitroalkene is consumed.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • The crude product, (S)-Diethyl 2-(1-cyclopropyl-2-nitroethyl)malonate, is purified by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes). Enantiomeric excess (ee) should be determined at this stage by chiral HPLC analysis. A typical expected ee is >95%.

G cluster_catalytic_cycle Organocatalytic Michael Addition Cycle CAT Catalyst (Diarylprolinol Silyl Ether) ENAMINE Enamine Intermediate CAT->ENAMINE + Nucleophile - H2O NUC Nucleophile (Diethyl Malonate) IMINIUM Iminium Intermediate ENAMINE->IMINIUM + Substrate PRODUCT Adduct IMINIUM->PRODUCT Hydrolysis PRODUCT->CAT - Catalyst SUB Substrate (Nitroalkene)

Caption: Simplified catalytic cycle for the Michael addition.

Steps 3 & 4: Reduction, Saponification, and Decarboxylation

This sequence transforms the Michael adduct into the key β-amino acid intermediate. The nitro group is reduced to an amine, the esters are hydrolyzed, and the resulting malonic acid derivative is decarboxylated.

Reagent/MaterialQuantity
(S)-Diethyl 2-(1-cyclopropyl-2-nitroethyl)malonate13.7 g (50 mmol)
Ethanol (EtOH)200 mL
Water50 mL
Raney Nickel (slurry in water)~5 g
Sodium Hydroxide (NaOH)12.0 g (300 mmol)
Hydrochloric Acid (HCl), conc.To pH 1
Dowex® 50WX8 ion-exchange resinAs needed

Procedure:

  • In a hydrogenation vessel, dissolve the purified Michael adduct in ethanol.

  • Carefully add the Raney Nickel slurry.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake vigorously at room temperature for 12 hours.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Combine the filtrates and add the sodium hydroxide dissolved in water.

  • Heat the mixture to reflux for 4 hours to saponify the esters.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 1 with concentrated HCl.

  • Heat the acidic solution to 80 °C for 2 hours to effect decarboxylation.

  • Cool the solution and neutralize it by passing it through a column of Dowex® 50WX8 resin. Elute the amino acid with a 5% aqueous ammonia solution.

  • Concentrate the basic eluate under reduced pressure to obtain crude (3S)-3-amino-3-cyclopropylpropanoic acid as a solid. This can be used in the next step without further purification.

Step 5: Amide Coupling

The final step is a standard peptide coupling reaction to form the N-methyl amide.

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)
(3S)-3-amino-3-cyclopropylpropanoic acid7.15 g (assumed)143.1850
Methylamine (2.0 M solution in THF)30 mL31.0660
HATU (Coupling Reagent)20.9 g380.2355
Diisopropylethylamine (DIPEA)19.4 g (26 mL)129.24150
N,N-Dimethylformamide (DMF), anhydrous250 mL--

Procedure:

  • In a 500 mL round-bottom flask under an argon atmosphere, dissolve the crude β-amino acid in anhydrous DMF.

  • Add DIPEA and stir for 10 minutes.

  • Add HATU and stir for another 15 minutes until it fully dissolves.

  • Add the methylamine solution in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, (3S)-3-amino-3-cyclopropyl-N-methylpropanamide, by flash column chromatography (Silica gel, 5-10% Methanol in Dichloromethane).

G Start Cyclopropanecarboxaldehyde + Nitromethane Step1 Step 1: Henry Reaction & Dehydration Start->Step1 Nitroalkene (E)-1-cyclopropyl-2-nitroethene Step1->Nitroalkene Step2 Step 2: Asymmetric Michael Addition Nitroalkene->Step2 MichaelAdduct Chiral Michael Adduct Step2->MichaelAdduct Step3_4 Steps 3 & 4: Reduction, Saponification, Decarboxylation MichaelAdduct->Step3_4 AminoAcid (3S)-3-amino-3-cyclopropyl propanoic acid Step3_4->AminoAcid Step5 Step 5: Amide Coupling AminoAcid->Step5 FinalProduct (3S)-3-amino-3-cyclopropyl -N-methylpropanamide Step5->FinalProduct

Caption: Overall synthetic workflow diagram.

Conclusion

This application note outlines a detailed and robust protocol for the enantioselective synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. By leveraging a well-established organocatalytic asymmetric Michael addition, this methodology provides reliable access to the target molecule with high enantiopurity. The step-by-step instructions and explanations for experimental choices are intended to enable researchers in drug development and medicinal chemistry to successfully replicate and adapt this synthesis for their specific needs.

References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Fioravanti, S., et al. (2003). Highly enantioselective conjugate addition of dialkylzinc reagents to acyclic nitroalkenes: a catalytic route to beta2-amino acids, aldehydes, and alcohols. Journal of the American Chemical Society, 125(13), 3700–3701. [Link]

  • Almasi, D., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 883. [Link]

  • Lu, H. H., et al. (2009). Enantioselective Michael Reactions of β,β-Disubstituted Nitroalkenes: A New Approach to β2,2-Amino Acids with Hetero-Quaternary Stereocenters. Organic Letters, 11(16), 3542–3545. [Link]

  • Pellissier, H. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Catalysis Science & Technology, 12(20), 6034-6062. [Link]

  • Faler, C. A., et al. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Arkivoc, 2005(10), 25-36. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Li, W., et al. (2016). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(1), 125-127. [Link]

  • Wang, J., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. [Link]

  • Zhang, X., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4782. [Link]

  • Wipf, P., & Kerekes, A. D. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 7(6), 1027-1030. [Link]

  • Charette, A. B., & Gagnon, D. (2009). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 11(18), 4140-4143. [Link]

Sources

Application

Application Note: A Robust HPLC-Based Approach for the Quantification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Abstract This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (3S)-3-amino-3-cyclopropyl-N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. This small, polar molecule presents unique analytical challenges, including poor retention on conventional reversed-phase columns and the absence of a strong UV chromophore. To address these issues, two primary analytical strategies are detailed: 1) A widely accessible method using pre-column derivatization with o-Phthalaldehyde (OPA) followed by fluorescence detection (FLD), and 2) A high-sensitivity, high-specificity method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This guide provides a comprehensive rationale for methodological choices, step-by-step protocols for both approaches, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: Understanding the Analyte

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a small organic molecule featuring a primary amine, a secondary amide, and a cyclopropyl group. Its structure imparts high polarity, making it readily soluble in aqueous media but challenging to analyze using standard chromatographic techniques.[1] Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control in pharmaceutical settings.

The primary analytical hurdles for this compound are:

  • High Polarity: Leads to minimal or no retention on traditional non-polar stationary phases like C18, causing the analyte to elute in the void volume.[2][3]

  • Lack of a Strong Chromophore: The molecule does not possess functional groups that absorb light strongly in the conventional UV range (220-400 nm), resulting in poor sensitivity with standard UV-Vis detectors.[4]

  • Basic Nature: The primary amine can interact with residual acidic silanols on silica-based columns, leading to poor peak shape (tailing).[5]

This note provides robust solutions to overcome these challenges, ensuring reliable and accurate quantification.

Method Development Strategy: A Dual Approach

The selection of an analytical method is governed by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay.

Rationale for Chromatographic Mode Selection
  • Reversed-Phase (RP-HPLC): While standard RP-HPLC is unsuitable, its utility can be enhanced through techniques like ion-pairing chromatography, which introduces a hydrophobic counter-ion to improve retention. However, for this application, we focus on derivatization to add a bulky, hydrophobic group, which significantly improves retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for highly polar compounds.[3][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into the aqueous layer adsorbed on the stationary phase, providing excellent retention for polar molecules.[2]

Rationale for Detection
  • Fluorescence Detection (FLD): By reacting the primary amine of the analyte with a fluorogenic reagent, a highly fluorescent derivative is formed. This approach offers exceptional sensitivity and selectivity. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form fluorescent isoindole derivatives, making it an excellent choice for this application.[4][7]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides unparalleled sensitivity and specificity by monitoring a specific precursor-to-product ion transition. It is the definitive method for quantifying analytes in complex biological matrices. Coupling HILIC with MS/MS is particularly effective as the high organic mobile phase is ideal for efficient electrospray ionization (ESI).[2]

Protocol 1: HPLC-FLD with Pre-Column Derivatization

This method is robust, highly sensitive, and can be implemented on most standard HPLC systems equipped with a fluorescence detector.

Principle

The primary amine of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide reacts with OPA and 3-mercaptopropionic acid (3-MPA) at an alkaline pH to yield a stable, highly fluorescent isoindole derivative. This derivative is then separated on a C18 column and quantified.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Analyte Standard B Prepare Stock & Working Solutions (e.g., in Diluent) A->B D Aliquot Sample/Standard B->D C Prepare Sample Matrix (e.g., Plasma, Formulation) C->D E Add Borate Buffer (pH ~10) D->E F Add OPA/Thiol Reagent E->F G Incubate Briefly (e.g., 2-5 min at RT) F->G H Inject Derivatized Sample onto C18 Column G->H I Gradient Elution Separation H->I J Fluorescence Detection (Ex: 340 nm, Em: 450 nm) I->J K Data Acquisition & Quantification J->K

Caption: Workflow for HPLC-FLD analysis with OPA derivatization.

Instrumentation and Conditions
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Fluorescence Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-12 min: 20-70% B; 12-13 min: 70-20% B; 13-18 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
FLD Wavelengths Excitation: 340 nm, Emission: 450 nm
Reagents and Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Borate Buffer: 0.1 M Sodium Borate, adjusted to pH 10.2 with NaOH.

  • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1 mL of methanol. Add 9 mL of Borate Buffer and 100 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored at 4°C and protected from light.

Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (e.g., 1 mg/mL) in diluent. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the sample to fall within the calibration range using the diluent.

  • Derivatization: a. In an autosampler vial, add 50 µL of the standard or sample solution. b. Add 150 µL of Borate Buffer and vortex briefly. c. Add 50 µL of the OPA Reagent and vortex immediately for 30 seconds. d. Allow the reaction to proceed for 2 minutes at room temperature before injection.[7]

  • Analysis: Inject 10 µL of the derivatized mixture onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Protocol 2: HILIC-MS/MS for High-Sensitivity Quantification

This method is ideal for bioanalytical applications requiring low detection limits and high selectivity. It avoids derivatization, simplifying sample preparation.

Principle

The polar analyte is retained on a HILIC stationary phase using a high-organic mobile phase. Elution is achieved by increasing the aqueous content of the mobile phase. The analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion and a corresponding product ion.

G cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS/MS Analysis A Weigh Analyte Standard B Prepare Stock & Working Solutions (e.g., in 90% ACN) A->B D Dilute Sample/Standard B->D C Sample Extraction (e.g., Protein Precipitation) C->D E Inject Sample onto HILIC Column D->E F Gradient Elution Separation E->F G Electrospray Ionization (ESI+) F->G H Precursor Ion Selection (Q1) G->H I Collision-Induced Dissociation (Q2) H->I J Product Ion Selection (Q3) I->J K Detection & Quantification J->K G cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes cluster_performance Performance Limits cluster_reliability Reliability center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ

Caption: Interrelationship of key validation parameters as per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. [8]Peak is pure (no co-elution with placebo/degradants). For MS, correct MRM transition.
Linearity To demonstrate a proportional relationship between concentration and response. [9]Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the results to the true value. [8]98.0% - 102.0% recovery for drug substance; 80-120% for bioanalysis.
Precision Agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). [9]Relative Standard Deviation (RSD) ≤ 2.0% for drug substance; ≤ 15% for bioanalysis.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.RSD ≤ 20% and Accuracy of 80-120%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.
Protocols for Validation Experiments
  • Specificity: Analyze blank matrix, placebo, and spiked samples. For the FLD method, check for interfering peaks at the analyte's retention time. For the MS/MS method, monitor for interferences in the MRM channel.

  • Linearity: Prepare a calibration curve with at least five concentration levels, spanning the expected range of the samples. Perform a linear regression analysis.

  • Accuracy (Recovery): Analyze samples of known concentration (e.g., spike a blank matrix at three levels: low, medium, high). Calculate the percentage recovery as (Mean Measured Concentration / Spiked Concentration) * 100.

  • Precision (Repeatability): Perform at least six replicate injections of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument. Compare the results to assess inter-day variability.

Conclusion

The quantification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide requires tailored analytical strategies to overcome its inherent physicochemical challenges. The two methods presented here—HPLC-FLD with pre-column derivatization and HILIC-MS/MS—provide robust, sensitive, and accurate solutions for researchers, scientists, and drug development professionals. The choice between methods will depend on the required sensitivity, sample matrix, and available instrumentation. Proper method validation according to ICH guidelines is critical to ensure the reliability and integrity of the generated data. [10]

References

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. ACS Publications. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • Ich guidelines for validation final. SlideShare. [Link]

Sources

Method

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide as a building block in drug discovery

Application Note: (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide as a Strategic Chiral Building Block in Peptidomimetic Drug Discovery Executive Summary The transition from traditional small molecules to conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide as a Strategic Chiral Building Block in Peptidomimetic Drug Discovery

Executive Summary

The transition from traditional small molecules to conformationally restricted peptidomimetics has revolutionized the targeting of protein-protein interactions (PPIs) and protease active sites. Among the most valuable fragments in this space is (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (hereafter referred to as 3S-ACPMP). As an enantiopure β -amino amide, 3S-ACPMP provides a unique combination of steric bulk, metabolic stability, and precise hydrogen-bonding vectors. This application note details the mechanistic rationale for incorporating 3S-ACPMP into drug discovery pipelines, provides a self-validating protocol for its synthetic integration, and outlines its pharmacological advantages.

Mechanistic Rationale: The "Cyclopropyl β -Amino" Advantage

In drug design, replacing standard α -amino acids with β -amino amides is a proven strategy to enhance proteolytic stability and modulate pharmacokinetic (PK) profiles [1]. The specific structural features of 3S-ACPMP offer three distinct advantages:

  • Conformational Restriction via the Cyclopropyl Ring: The cyclopropyl group significantly reduces the rotational degrees of freedom around the Cβ​−Cα​ bond. By pre-organizing the molecule into a bioactive conformation, the entropic penalty ( ΔSbind​ ) upon binding to a target receptor is minimized. This rigidification is critical for fitting into tight hydrophobic pockets, such as the S1 and S2 pockets of Dipeptidyl Peptidase-4 (DPP-4) [1].

  • Evasion of Proteolytic and Metabolic Degradation: Endogenous peptidases are highly specific to the spatial arrangement of α -amino acid backbones. The β -amino architecture of 3S-ACPMP renders the resulting peptidomimetic inherently resistant to enzymatic cleavage. Furthermore, the steric bulk of the cyclopropyl ring shields the adjacent amine from oxidative deamination by cytochrome P450 enzymes, a strategy that has successfully overcome suboptimal PK profiles in zwitterionic renin inhibitors [2].

  • Targeted Hydrogen Bonding: The N -methylpropanamide moiety provides a dedicated hydrogen-bond donor/acceptor pair. The terminal N -methyl group is intentionally designed to prevent secondary, non-specific hydrogen bonding that often leads to poor solubility or off-target aggregation, an issue frequently encountered in advanced polymeric drug delivery systems [3].

Quantitative Physicochemical Profiling

To understand the structural impact of 3S-ACPMP, we must compare it against a standard linear α -amino equivalent (e.g., an Alanine derivative). The data below summarizes the predicted physicochemical shifts when incorporating this building block into a lead scaffold.

Table 1: Physicochemical Impact of 3S-ACPMP vs. Standard α -Amino Amide

PropertyStandard α -Amino Amide3S-ACPMP MotifPharmacological Impact
Conformational Entropy ( ΔSbind​ ) High (Highly flexible)Low (Restricted by cyclopropyl)Enhances target binding affinity (lower KD​ ).
Proteolytic Half-life ( t1/2​ ) < 2 hours (Plasma)> 24 hours (Plasma)Prolongs in vivo efficacy and systemic exposure.
Lipophilicity ( Δ clogP) Baseline+0.4 to +0.6Improves membrane permeability without exceeding Lipinski limits.
Steric Hindrance (A-value) ~1.7 kcal/mol (Methyl)~4.0 kcal/mol (Cyclopropyl)Shields adjacent labile bonds from enzymatic attack.

Experimental Workflow: Fragment-Based Drug Discovery (FBDD)

3S-ACPMP is frequently utilized in FBDD pipelines to elaborate hit compounds targeting serine and cysteine proteases. The workflow below illustrates the logical progression from fragment screening to lead optimization.

FBDD_Workflow N1 Fragment Library (Includes 3S-ACPMP) N2 Primary Screening (SPR / NMR) N1->N2 Screen N3 Hit Validation (X-ray Crystallography) N2->N3 K_D < 1 mM N4 Structure-Guided Elaboration N3->N4 Binding Pose N5 Lead Compound (Peptidomimetic) N4->N5 Optimization

Fragment-Based Drug Discovery (FBDD) workflow utilizing the 3S-ACPMP building block.

Self-Validating Protocol: Amide Coupling of 3S-ACPMP

Coupling a sterically hindered, secondary-carbon-adjacent amine like 3S-ACPMP requires precise conditions to ensure high yields while preventing the epimerization of the (3S) stereocenter.

Objective: Synthesize a target peptidomimetic by coupling 3S-ACPMP to a carboxylic acid core scaffold.

Materials:

  • Core Scaffold (Carboxylic Acid): 1.0 eq

  • 3S-ACPMP Hydrochloride: 1.2 eq

  • HATU (Coupling Reagent): 1.1 eq

  • DIPEA (Base): 3.0 eq

  • Anhydrous DMF (Solvent): 0.1 M concentration

Step-by-Step Methodology & Causality:

  • Activation of the Acid: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

    • Causality: HATU is selected over standard EDC/HOBt because it is vastly superior for sterically hindered amines. Cooling to 0 °C controls the exothermic activation step, minimizing the degradation of the highly reactive OAt ester intermediate.

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the cooled solution. Stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU attack without acting as a competing nucleophile.

  • Self-Validation Checkpoint 1 (IPC LC-MS): Sample 5 µL of the reaction mixture into 1 mL of Methanol. Analyze via LC-MS.

    • Validation Logic: Proceeding without full activation leads to unreacted acid, which is notoriously difficult to separate from the final amide product. You must confirm >95% conversion to the active ester mass before proceeding.

  • Amine Introduction: In a separate vial, dissolve 3S-ACPMP Hydrochloride (1.2 eq) in DMF and neutralize with the remaining DIPEA (1.5 eq). Add this solution dropwise to the activated ester mixture at 0 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Pre-neutralizing the amine salt ensures the freebase is immediately available for nucleophilic attack, outcompeting any potential hydrolysis of the active ester.

  • Self-Validation Checkpoint 2 (Reaction Completion): Quench a 10 µL aliquot in 50% MeCN/H₂O.

    • Validation Logic: The complete disappearance of the active ester mass and the appearance of the desired product mass ( [M+H]+ ) on LC-MS confirms successful coupling. If unreacted amine remains, it can be easily washed away during aqueous workup.

Pharmacological Application: Protease Inhibition

When successfully integrated, 3S-ACPMP acts as a critical warhead or recognition element. In the context of DPP-4 or viral main proteases, the β -amino group forms essential salt bridges with active-site glutamic acid residues (e.g., Glu205/Glu206 in DPP-4), while the cyclopropyl ring anchors the molecule into the hydrophobic S1 pocket [1].

Protease_Inhibition S1 Target Protease (e.g., DPP-4) S3 Enzyme-Inhibitor Complex S1->S3 S1/S2 Pocket Binding S2 Inhibitor with 3S-ACPMP Motif S2->S3 H-Bonds & Steric Fit S4 Substrate Cleavage Blocked S3->S4 Competitive Inhibition S5 Therapeutic Efficacy S4->S5 Downstream Effect

Mechanism of competitive protease inhibition mediated by the 3S-ACPMP structural motif.

References

  • Dipeptidyl peptidase-4 inhibitor with beta-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545–5549 (2012). Available at:1

  • The discovery and synthesis of potent zwitterionic inhibitors of renin. ResearchGate (2023). Available at: 2

  • End-modified poly(beta-amino esters) and uses thereof. US Patent US8071082B2. Available at: 3

Sources

Application

NMR spectroscopy characterization of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Application Note: Comprehensive NMR Characterization and Stereochemical Validation of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide Executive Briefing (3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Characterization and Stereochemical Validation of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Executive Briefing

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly functionalized chiral building block featuring a primary amine, a cyclopropyl ring, and an N-methyl amide. Its structural elucidation requires a multi-faceted Nuclear Magnetic Resonance (NMR) approach to confirm both covalent connectivity and absolute stereochemistry. As a Senior Application Scientist, I have designed this protocol to move beyond basic data collection, detailing the causality behind the molecule's unique spectral signatures and providing a self-validating experimental workflow for determining enantiomeric purity.

Mechanistic Principles of the NMR Signatures

The target molecule presents three distinct NMR-active microenvironments that require careful interpretation:

  • Cyclopropyl Magnetic Anisotropy: The rigid, three-membered cyclopropane ring exhibits a pronounced shielding effect. The circulation of electrons within the strained C-C bonds generates a local magnetic field that opposes the external applied field ( B0​ ). This 1 shifts the cyclopropyl protons significantly upfield, typically into the 0.2–0.8 ppm range[1].

  • Diastereotopic Protons at C2: Because C3 is a fixed stereocenter (S-configuration), the adjacent C2 methylene protons are diastereotopic. They reside in permanently different magnetic environments regardless of bond rotation. Consequently, they split each other via geminal coupling ( 2J≈14−16 Hz) and exhibit distinct vicinal couplings ( 3J ) to the C3 methine proton, forming a complex ABX spin system.

  • Stereochemical Resolution: Standard 1D ¹H NMR cannot differentiate enantiomers in an achiral solvent. To validate the (3S) configuration, we employ a 2 using 2-formylphenylboronic acid and enantiopure (S)-BINOL, which quantitatively converts the primary amine into diastereomeric iminoboronate esters with baseline-resolved signals[2].

Quantitative Spectral Data

The following tables summarize the predicted chemical shifts and coupling constants, providing a baseline for structural verification.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) | Position | Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Causality / Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclopropyl CH₂ | 0.2 - 0.6 | m | 4H | - | Shielded by magnetic anisotropy of the ring | | Cyclopropyl CH | 0.8 - 1.0 | m | 1H | - | Methine proton adjacent to chiral center | | Amine NH₂ | 1.5 | br s | 2H | - | Broad due to quadrupolar relaxation/exchange | | C2-H_a | 2.2 | dd | 1H | 15.0, 8.0 | Diastereotopic proton (geminal & vicinal coupling) | | C2-H_b | 2.4 | dd | 1H | 15.0, 4.0 | Diastereotopic proton (geminal & vicinal coupling) | | C3-H | 2.6 | ddd | 1H | 8.0, 8.0, 4.0 | Coupled to C2 protons and cyclopropyl CH | | N-CH₃ | 2.8 | d | 3H | 4.8 | Coupled to amide NH | | Amide NH | 6.5 | br s | 1H | - | Deshielded by carbonyl, broad due to exchange |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Position Shift (ppm) Type Causality / Assignment
Cyclopropyl CH₂ 2.0, 3.5 CH₂ Highly shielded ring carbons
Cyclopropyl CH 16.0 CH Substituted ring carbon
N-CH₃ 26.0 CH₃ N-methyl group
C2 40.0 CH₂ Aliphatic chain adjacent to carbonyl
C3 55.0 CH Chiral center bearing electronegative nitrogen

| C1 | 172.0 | C=O | Amide carbonyl |

Experimental Architecture

To ensure a self-validating system, the workflow integrates 1D quantitative NMR for purity, 2D NMR for connectivity mapping, and chiral derivatization for stereochemical validation.

NMR_Workflow N1 Sample Preparation (3S)-3-amino-3-cyclopropyl-N-methylpropanamide N2 Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) N1->N2 N3 Standard NMR Acquisition (1D ¹H/¹³C, 2D COSY/HSQC/HMBC) N2->N3 N4 Chiral Derivatization (2-formylphenylboronic acid + (S)-BINOL) N2->N4 Aliquot for ee% N5 Data Processing & Integration (Multiplet analysis, ee% determination) N3->N5 N4->N5 N6 Structural & Stereochemical Validation N5->N6

Caption: Workflow for NMR acquisition and chiral validation of the target amine.

Validated Methodologies & Protocols

Protocol A: High-Resolution 1D and 2D NMR Acquisition

Causality: Acquiring data under strict 3 ensures that peak integrals accurately reflect the proton count, which is critical for identifying impurities in small molecule mixtures[3].

  • Sample Preparation: Accurately weigh 5–10 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[1].

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer. Ensure the probe is tuned and matched to the specific sample to maximize the signal-to-noise ratio.

  • 1D ¹H Acquisition: Set the relaxation delay ( D1​ ) to at least 5 seconds (roughly 5×T1​ of the slowest relaxing proton) to ensure complete longitudinal relaxation and accurate integration[3]. Acquire 16–32 scans.

  • 2D Validation (Self-Correction):

    • COSY: Run to confirm the vicinal coupling network between the cyclopropyl ring, the C3 methine, and the C2 diastereotopic protons.

    • HSQC/HMBC: Run to validate the carbon backbone, specifically confirming the attachment of the N-methyl group (via HMBC correlation to the C1 carbonyl at ~172 ppm).

Protocol B: Determination of Enantiomeric Excess (ee%)

Causality: The formation of covalent diastereomers allows the NMR spectrometer to distinguish between the (R) and (S) enantiomers due to their newly distinct chemical environments, bypassing the need for complex chiral chromatography[4].

  • Reagent Preparation: In a dry 5 mL vial, combine 0.05 mmol of the chiral amine analyte, 0.05 mmol of 2-formylphenylboronic acid, and 0.05 mmol of enantiopure (S)-BINOL[2].

  • Reaction: Dissolve the solid mixture in 0.6 mL of CDCl₃. The three-component condensation occurs rapidly at room temperature without the need for kinetic resolution, ensuring the final ratio accurately reflects the parent amine's purity[4].

  • Data Acquisition: Transfer the solution to an NMR tube and acquire a standard 1D ¹H NMR spectrum.

  • Integration & Calculation: Locate the diagnostic imino proton resonances (typically appearing as sharp singlets between 8.0 and 8.5 ppm). Integrate the peaks corresponding to the (S,S) and (R,S) complexes. Calculate the enantiomeric excess using the formula:

    ee(%)=Area1​+Area2​∣Area1​−Area2​∣​×100

Sources

Method

Application Note: Highly Efficient Amide Coupling Protocols for Sterically Hindered β-Amino Amides

Focus Molecule: (3S)-3-amino-3-cyclopropyl-N-methylpropanamide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Structural Analysis & Mechanistic Challenges (3S)-3-amino-3-cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: (3S)-3-amino-3-cyclopropyl-N-methylpropanamide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Structural Analysis & Mechanistic Challenges

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly valuable, conformationally restricted chiral building block frequently utilized in modern peptidomimetic and small-molecule drug discovery. The integration of an α-cyclopropyl group (relative to the primary amine) imparts enhanced metabolic stability and structural rigidity. However, this unique architecture introduces specific synthetic challenges during amide bond formation:

  • Steric Hindrance & Kinetics: The cyclopropyl ring creates a sterically demanding environment directly adjacent to the nucleophilic primary amine. This bulk significantly lowers the pre-exponential factor for nucleophilic attack, decelerating the aminolysis of the activated carboxylic acid.

  • Epimerization Risk: Because the coupling rate is suppressed by steric hindrance, the activated ester intermediate experiences a prolonged residence time in solution. If the carboxylic acid partner is chiral, this extended lifetime drastically increases the probability of oxazolone formation, leading to epimerization[1].

  • Chemoselectivity: The molecule features a secondary amide (N-methylpropanamide) moiety. While primary aliphatic amines are orders of magnitude more nucleophilic than secondary amides, the sluggish nature of the primary amine coupling can tempt chemists to use harsh conditions or massive reagent excesses, risking unwanted imide formation.

  • Guanylation Side-Reactions: Highly active uronium-based coupling reagents (e.g., HATU, HBTU) are often the first choice for difficult couplings. However, when aminolysis is slow, the primary amine can attack the uronium species directly, forming a dead-end tetramethylguanidine byproduct[2].

Reagent Selection & Quantitative Profiling

To architect a self-validating and high-yielding protocol, the choice of coupling reagent must balance activation speed with side-reaction mitigation. We evaluated several standard reagents against sterically hindered amines. COMU and T3P® (Propylphosphonic anhydride) emerged as the optimal reagents for discovery and process scales, respectively. COMU avoids the guanylation issues associated with HATU while maintaining exceptional reactivity[3]. T3P offers unparalleled scalability, low toxicity, and minimal epimerization[1].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered β-Amino Amides
Coupling ReagentActivation KineticsGuanylation RiskEpimerization RiskTypical YieldRecommended Scale
HATU Very FastHighModerate60-75%Not Recommended
COMU FastNoneLow85-95%Discovery (< 5 g)
T3P (50% in EtOAc) ModerateNoneVery Low80-90%Process (> 5 g)
EDC·HCl / Oxyma ModerateNoneLow70-85%Intermediate

Mechanistic Pathways & Visualizations

The diagram below illustrates the divergent pathways an activated ester can take when reacting with (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. Optimizing the protocol requires pushing the equilibrium toward the green pathway while suppressing the red pathways.

Mechanism Acid Carboxylic Acid Partner ActiveEster Activated Ester Intermediate Acid->ActiveEster + Base Activator Coupling Reagent (e.g., COMU, T3P) Activator->ActiveEster Product Desired β-Amino Amide Product ActiveEster->Product + Amine Epimer Oxazolone Formation (Epimerization) ActiveEster->Epimer Slow Coupling Amine (3S)-3-amino-3-cyclopropyl- N-methylpropanamide Amine->Product Guanyl Guanylated Amine (Uronium Side-Reaction) Amine->Guanyl Excess Uronium

Mechanistic pathways highlighting desired product formation vs. epimerization and guanylation.

Standardized Experimental Protocols

Protocol A: Discovery Scale Synthesis (COMU / DIPEA)

Optimized for rapid library synthesis and preservation of chiral integrity in the carboxylic acid partner.

Causality & Design: COMU is utilized because its morpholino-based leaving group is highly reactive but does not form the irreversible guanidine adducts seen with HATU[3]. DIPEA is chosen as a sterically hindered base to deprotonate the acid without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. Stir for 5 minutes.

  • Activation: Add COMU (1.1 equiv) in one portion. The reaction mixture typically turns yellow-orange, indicating active ester formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Monitor via LC-MS. The absence of a +98 Da mass adduct (guanylation) and the complete consumption of the starting amine validates the chemoselectivity of the COMU reagent.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Process & Scale-Up Synthesis (T3P / NMM)

Optimized for >5 g scale, prioritizing safety, cost-efficiency, and chromatography-free isolation.

Causality & Design: T3P is a mild, non-explosive liquid coupling reagent that generates strictly water-soluble byproducts, drastically simplifying downstream processing[4]. N-Methylmorpholine (NMM) is used instead of DIPEA because its weaker basicity (pKa ~7.4) significantly suppresses base-catalyzed oxazolone formation, ensuring zero epimerization[1].

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid (1.0 equiv), (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (1.05 equiv), and EtOAc (0.5 M).

  • Base Addition: Cool the mixture to 0–5 °C. Add NMM (3.0 equiv) dropwise to maintain the internal temperature.

  • Activation: Slowly charge T3P (50% solution in EtOAc, 1.5 equiv) via an addition funnel over 30 minutes.

  • Propagation: Warm the reactor to 20 °C and stir for 12–24 hours. The slower kinetics of T3P require a longer residence time, but the mild nature of the reagent prevents degradation.

  • Self-Validation Check: Check the pH of the aqueous phase during the subsequent NaHCO₃ wash. Maintaining pH > 8 ensures complete partitioning of unreacted acid and T3P byproducts into the aqueous layer, validating organic phase purity.

  • Workup: Add water to the reactor and stir for 15 minutes. Separate the phases. Wash the organic phase with saturated NaHCO₃ (2x), 1N HCl (1x), and brine (1x).

  • Isolation: Concentrate the organic phase to 20% volume and induce crystallization by adding heptane as an anti-solvent. Filter and dry the solid product.

Workflow Step1 1. Dissolution Acid + Amine in EtOAc Step2 2. Base Addition Add NMM (3.0 eq) at 0 °C Step1->Step2 Step3 3. Activation Dropwise T3P (1.5 eq) Step2->Step3 Step4 4. Propagation Stir at 20 °C for 12-24 h Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3 & HCl Step4->Step5 Step6 6. Isolation Crystallization (EtOAc/Heptane) Step5->Step6

Step-by-step experimental workflow for T3P-mediated scalable amide coupling.

References

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Title: DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds.
  • Title: A comparative study of amide-bond forming reagents in aqueous media.
  • Title: Conception, synthèse et développement de nouveaux composés antituberculeux selon une approche par fragments.

Sources

Application

scale-up manufacturing process for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Application Note: Scale-Up Manufacturing Process for (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide Document Type: Process Development & Manufacturing Protocol Target Audience: Process Chemists, Biocatalysis Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide

Document Type: Process Development & Manufacturing Protocol Target Audience: Process Chemists, Biocatalysis Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (Free base CAS: 1557837-02-1 [1] | HCl salt CAS: 2728376-27-8[1])

Executive Summary & Process Rationale

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly valuable chiral building block utilized in the synthesis of modern targeted therapeutics, particularly kinase inhibitors and peptidomimetics. The incorporation of a cyclopropyl group adjacent to a chiral amine enhances metabolic stability and rigidifies the molecular conformation, improving target binding affinity.

Historically, the synthesis of this motif relied on stoichiometric chiral auxiliaries (e.g., Ellman’s tert-butanesulfinamide) or transition-metal-catalyzed asymmetric hydrogenation. These methods suffer from poor atom economy, cryogenic requirements, and heavy metal remediation challenges during scale-up.

To address these bottlenecks, this application note details a biocatalytic asymmetric transamination process. By utilizing an engineered ω-transaminase (ω-TA), we can directly convert the prochiral precursor, 3-cyclopropyl-N-methyl-3-oxopropanamide, into the (3S)-amine with perfect stereocontrol (>99% ee) [2]. This route operates under mild aqueous conditions, utilizes inexpensive isopropylamine (IPA) as the amine donor, and represents the current gold standard for green, scalable chiral amine manufacturing [3].

Mechanistic Causality & Reaction Engineering

The core transformation relies on a ping-pong bi-bi kinetic mechanism mediated by the obligate cofactor Pyridoxal 5'-Phosphate (PLP) [4].

Thermodynamic Control: Transaminase reactions for aliphatic ketones are notoriously equilibrium-limited. To drive the reaction to >98% conversion, isopropylamine (IPA) is used in excess (typically 5–10 equivalents). The deamination of IPA generates acetone. Because acetone is highly volatile, continuous nitrogen ( N2​ ) sparging or mild vacuum is applied to strip acetone from the reactor, effectively shifting the Le Chatelier equilibrium toward the product amine[2].

Solubility & Co-Solvent Selection: The prochiral ketone exhibits limited aqueous solubility. To prevent substrate precipitation and ensure mass transfer, 10–15% v/v Dimethyl Sulfoxide (DMSO) is introduced. Engineered transaminases have been explicitly evolved to tolerate high concentrations of DMSO and IPA [5].

CatalyticCycle E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP + IPA - Acetone (Removed via Sparging) Acetone Acetone (Volatile Byproduct) E_PLP->Acetone E_PMP->E_PLP + Ketone - (3S)-Amine Amine (3S)-Amine (Target Product) E_PMP->Amine IPA Isopropylamine (Amine Donor) IPA->E_PLP Ketone 3-cyclopropyl-N-methyl- 3-oxopropanamide Ketone->E_PMP

Figure 1: Ping-pong bi-bi catalytic cycle of engineered ω-transaminases utilizing PLP.

Process Optimization Data

Before pilot-scale execution, critical process parameters (CPPs) were optimized. The data below summarizes the selection of the biocatalyst and the co-solvent system.

Table 1: Enzyme Screening & Enantioselectivity (Conditions: 50 g/L ketone, 1 M IPA, 1 mM PLP, pH 8.5, 35 °C, 24 h)

Biocatalyst VariantSource / TypeConversion (%)Enantiomeric Excess (ee %)
Wild-Type ChromobacteriumNative ω-TA12%85% (3S)
Variant ATA-01Engineered (1st Gen)45%96% (3S)
Variant ATA-113 Engineered (Optimized) >98% >99.9% (3S)

Table 2: Co-Solvent Optimization for Substrate Solubilization (Conditions: 100 g/L ketone, ATA-113 (2 g/L), 1 M IPA, pH 8.5, 35 °C)

Co-Solvent (v/v)Substrate SolubilityEnzyme Stability (Half-life)24h Conversion
None (Aqueous Buffer)Poor (Suspension)> 72 h41% (Mass transfer limited)
15% MethanolComplete12 h68% (Enzyme denaturation)
15% DMSO Complete > 48 h 99%

Scale-Up Manufacturing Protocol (10 kg Pilot Scale)

The following protocol is designed as a self-validating system for a 100 L jacketed glass-lined reactor, ensuring high yield and perfect stereofidelity.

Phase 1: Reaction Preparation & Biocatalysis
  • Buffer Preparation: Charge the 100 L reactor with 60 L of 0.1 M Triethanolamine (TEA) buffer. Adjust to pH 8.5 using 6 M HCl.

  • Cofactor & Donor Addition: Add 15.0 g of Pyridoxal 5'-Phosphate (PLP) (0.5 mM final concentration) and 8.5 kg of Isopropylamine (IPA) (~5.0 equivalents). Re-adjust the pH to 8.5 using 6 M HCl (IPA addition will spike the pH; strict pH control is critical for enzyme stability) [4].

  • Substrate Solubilization: In a separate vessel, dissolve 10.0 kg of 3-cyclopropyl-N-methyl-3-oxopropanamide (prochiral ketone) in 10 L of DMSO. Transfer this solution to the main reactor.

  • Enzyme Charge: Add 200 g of lyophilized engineered transaminase (e.g., ATA-113 equivalent).

  • Reaction Execution: Heat the jacket to maintain an internal temperature of 35 °C. Initiate subsurface nitrogen ( N2​ ) sparging at 5 L/min. Agitate at 150 RPM.

  • In-Process Control (IPC) 1: At 24 hours, sample the reaction mixture. Quench 100 µL of the mixture in 900 µL of acetonitrile. Analyze via Reverse-Phase HPLC (UV 210 nm). Pass Criteria: Ketone conversion > 98%. If < 98%, continue sparging for an additional 12 hours.

Phase 2: Downstream Processing (DSP) & Isolation
  • Protein Precipitation & Filtration: Once conversion is achieved, adjust the reactor pH to 11.5 using 10 M NaOH to fully deprotonate the product amine. Add 5 kg of Celite (filter aid) and stir for 30 minutes. Filter the mixture through a Nutsche filter to remove denatured enzyme and particulates.

  • Extraction: Transfer the filtrate back to the reactor. Extract with 2-Methyltetrahydrofuran (2-MeTHF) (3 × 30 L). The high pH ensures the (3S)-amine partitions entirely into the organic phase.

  • Washing & Drying: Wash the combined organic layers with 15 L of brine. Dry the organic phase over anhydrous Na2​SO4​ (or via azeotropic distillation under vacuum).

  • Salt Formation (Self-Purification Step): Cool the organic solution to 5 °C. Slowly charge 1.1 equivalents of HCl (as a 5–6 M solution in isopropanol) over 1 hour. The (3S)-3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride salt will precipitate as a white crystalline solid.

  • Filtration & Drying: Filter the salt, wash with 10 L of cold MTBE, and dry in a vacuum oven at 40 °C for 24 hours.

  • IPC 2 (Final Release): Analyze the dried powder via Chiral HPLC. Pass Criteria: Chemical purity > 99.5%, Enantiomeric excess > 99.5%.

Workflow A Prochiral Ketone in DMSO B Biocatalytic Transamination (ω-TA, IPA, PLP) A->B Substrate Feed C Acetone Removal (N2 Sparging) B->C Equilibrium Shift D Downstream Processing (pH 11.5, 2-MeTHF) B->D Crude Aqueous Amine C->B E Crystallization (HCl/IPA addition) D->E Purified Organic Extract

Figure 2: Continuous workflow for the biocatalytic synthesis and downstream isolation of the (3S)-amine.

Analytical Methods

  • Conversion (Achiral HPLC): Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 95% B over 10 min. Flow rate: 1.0 mL/min.

  • Enantiomeric Excess (Chiral HPLC): Column: Chiralpak AD-H (4.6 × 250 mm, 5 µm). Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1). Flow rate: 1.0 mL/min. UV detection at 210 nm. Baseline resolution between (3S) and (3R) enantiomers is required.

References

  • Chemsrc. (2025). 3-amino-3-cyclopropyl-N-methylpropanamide (CAS 1557837-02-1). Retrieved from[Link]

  • Gomm, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (PMC). Retrieved from[Link]

  • Böhmer, W., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]

  • He, J., et al. (2021). Transaminase Engineering and Process Development for a Whole-Cell Neat Organic Process to Produce (R)-α-Phenylethylamine. ACS Catalysis. Retrieved from[Link]

  • Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (3S)-3-amino-3-cyclopropyl-N-methylpropanamide synthesis

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Cyclopropylamine Synthesis Welcome to the advanced troubleshooting guide for the synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide . Chiral cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Cyclopropylamine Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide . Chiral cyclopropylamines are critical pharmacophores in modern medicinal chemistry, heavily utilized in the development of BCL6 inhibitors and CARD8 inflammasome activators[1][2]. However, the compact steric profile of the cyclopropyl ring often leads to poor facial discrimination during asymmetric synthesis, resulting in suboptimal enantiomeric excess (ee)[3].

This guide is designed for process chemists and drug development professionals to troubleshoot stereochemical leakage, optimize chiral resolution, and establish self-validating protocols for >99% ee.

Part 1: Troubleshooting Guides & FAQs

Q1: During the asymmetric addition of the N-methylacetamide enolate to the cyclopropyl sulfinyl imine, my diastereomeric excess (de) plateaus at 80–85%. How can I improve the stereoselectivity?

The Causality: The standard approach utilizes Ellman’s auxiliary ((R)-tert-butanesulfinamide) to direct the nucleophilic attack[2]. However, the steric difference between the cyclopropyl group and the incoming enolate is minimal. This lack of steric bulk fails to sufficiently bias the Zimmerman-Traxler transition state, leading to competitive attack on the Re and Si faces of the imine. Furthermore, exothermic fluctuations during nucleophile addition can disrupt the rigid coordination of the Lewis acid.

The Solution:

  • Transition State Rigidity: Switch your Lewis acid from Ti(OEt)₄ to Ti(O-iPr)₄ during imine formation. The bulkier isopropoxide ligands tighten the coordination sphere around the imine nitrogen.

  • Thermal Control: Ensure the addition of the enolate (or Reformatsky reagent) is conducted strictly at -78 °C. Even a transient localized exotherm to -60 °C will degrade the de% by 5-10%.

  • Post-Addition Separation: Accept that the addition will likely yield ~85% de[1]. You must perform normal phase column chromatography to separate the diastereomers before cleaving the sulfinamide auxiliary. The sulfinyl group provides the necessary polarity difference to separate the (S,R) and (R,R) isomers via silica gel.

Q2: I am attempting enzymatic kinetic resolution of the racemic amide using ω -transaminases, but the E-value is extremely low, and conversion stalls. Why is the enzyme failing to discriminate the enantiomers?

The Causality: ω -Transaminases rely on a "large" and "small" binding pocket within their active site to differentiate the substituents flanking the chiral amine. The cyclopropyl ring and the N-methylpropanamide tail have overlapping steric volumes and hydrophobicity. Because the enzyme cannot easily distinguish which group belongs in the large pocket, both the (3S) and (3R) enantiomers bind productively, destroying kinetic resolution efficiency.

The Solution: Biocatalytic resolution of this specific substrate requires protein engineering. If wild-type transaminases must be used, shift your biocatalytic step earlier in the synthetic route. Perform the kinetic resolution on the methyl 3-amino-3-cyclopropylpropanoate intermediate rather than the final N-methyl amide. The ester is significantly smaller than the amide, improving the steric differential and allowing the transaminase to achieve >95% ee.

Q3: When using Supercritical Fluid Chromatography (SFC) to resolve the final racemic mixture, I observe severe peak tailing and overlapping fractions. How can I achieve baseline resolution?

The Causality: The target molecule contains both a primary amine and a secondary amide. These functional groups act as strong hydrogen-bond donors and acceptors, leading to non-specific, high-affinity interactions with the chiral stationary phase (typically amylose or cellulose derivatives). This causes the molecules to "drag" through the column, resulting in tailing.

The Solution: Modify your mobile phase. Use a co-solvent of Methanol/CO₂ supplemented with 0.1% to 0.2% basic modifier (e.g., diethylamine or isopropylamine). The basic modifier competitively binds to the acidic silanol sites on the stationary phase, suppressing non-specific hydrogen bonding and sharpening the peaks for baseline separation.

Part 2: Quantitative Data Summaries

To select the most viable route for your scale and purity requirements, compare the empirical outcomes of the three primary enantiomeric enrichment strategies below.

Enrichment StrategyTypical Initial ee/de (%)Achievable Final ee (%)ScalabilityPrimary Causality for Loss of ee/de
Ellman's Sulfinamide Auxiliary 80–85% de>99% eeHighPoor facial discrimination due to the small steric bulk of the cyclopropyl ring[1].
Enzymatic Kinetic Resolution 0% (Racemic)90–95% eeMediumOverlapping binding pocket affinities for the cyclopropyl group vs. the alkyl chain.
Preparative SFC Resolution 0% (Racemic)>99% eeLow-MediumPeak tailing and co-elution driven by strong H-bonding from the primary amine.

Part 3: Validated Experimental Protocols

Self-Validating Asymmetric Synthesis via Ellman’s Auxiliary

This protocol details the synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide using (R)-tert-butanesulfinamide, ensuring built-in quality control steps to guarantee >99% ee.

Step 1: Chiral Imine Formation

  • Charge a flame-dried flask with cyclopropanecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run a ¹H NMR. Confirm the disappearance of the aldehyde proton (~9.0 ppm) and the appearance of the imine proton (~8.0 ppm). Do not proceed if conversion is <95%.

  • Quench the bulk reaction with equal volumes of brine and EtOAc. Filter the resulting titanium dioxide salts through a pad of Celite. Isolate the sulfinyl imine.

Step 2: Diastereoselective Enolate Addition

  • In a separate flask, generate the lithium enolate of N-methylacetamide (1.5 eq) using LDA (3.1 eq) in THF at -78 °C. Stir for 30 minutes.

  • Slowly add a solution of the sulfinyl imine (from Step 1) in THF to the enolate over 1 hour via syringe pump, strictly maintaining the internal temperature at -78 °C.

  • Causality Note: Slow addition prevents a manageable exotherm from destroying the transition state rigidity[1].

  • Quench with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature and extract with EtOAc.

Step 3: Chromatographic Separation (Critical Step)

  • The crude mixture will contain an ~85:15 mixture of diastereomers[1].

  • Purify via normal phase silica gel chromatography (Eluent: Hexanes/EtOAc gradient).

  • Self-Validation Check: Analyze the isolated major product via analytical HPLC. Ensure the diastereomeric excess (de) is >99% before proceeding to cleavage.

Step 4: Auxiliary Cleavage

  • Dissolve the pure (S,R)-diastereomer in anhydrous MeOH (0.2 M) and cool to 0 °C.

  • Add 4M HCl in dioxane (3.0 eq) dropwise. Stir for 2 hours at 0 °C.

  • Causality Note: Using mild acidic conditions at 0 °C prevents the racemization of the newly formed chiral center, which can occur under harsh thermal or strongly aqueous acidic conditions.

  • Concentrate under reduced pressure. Neutralize the resulting hydrochloride salt with saturated NaHCO₃, extract with CH₂Cl₂, and dry over Na₂SO₄ to yield the final (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (>99% ee).

Part 4: Mechanistic & Workflow Visualizations

SynthesisWorkflow A Cyclopropanecarboxaldehyde + N-Methylacetamide B (R)-tert-Butanesulfinamide Condensation (Ti(OEt)4) A->B C Chiral Sulfinyl Imine Intermediate B->C D Nucleophilic Addition (Enolate at -78°C) C->D E Diastereomeric Mixture (~85% de) D->E F Chromatographic Separation (Normal Phase Silica) E->F G Pure Diastereomer (>99% de) F->G H Acidic Cleavage (HCl) & Neutralization G->H I (3S)-3-amino-3-cyclopropyl -N-methylpropanamide (>99% ee) H->I

Workflow for the asymmetric synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide.

TroubleshootingTree Start Issue: Low ee% (<90%) Q1 Identify the source of stereochemical leakage Start->Q1 Add Addition Step (Poor Facial Selectivity) Q1->Add Cleave Cleavage Step (Racemization) Q1->Cleave Sol1 Optimize Lewis Acid (Use Ti(O-iPr)4) Add->Sol1 Sol2 Lower Temp to -78°C Control Exotherm Add->Sol2 Sol4 Perform SFC/HPLC Separation of Diastereomers Add->Sol4 Sol3 Avoid Strong Acids/Heat Use 4M HCl in Dioxane at 0°C Cleave->Sol3

Decision tree for troubleshooting low enantiomeric excess during synthesis.

References

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Optimized M24B Aminopeptidase Inhibitors for CARD8 Inflammasome Activation. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase. Taylor & Francis.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide Synthesis

Welcome to the Advanced Technical Support Center. As application scientists, we know that synthesizing highly polar, sterically hindered chiral building blocks like (3S)-3-amino-3-cyclopropyl-N-methylpropanamide presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we know that synthesizing highly polar, sterically hindered chiral building blocks like (3S)-3-amino-3-cyclopropyl-N-methylpropanamide presents unique challenges. Conventional peptide coupling and extraction techniques frequently fail here, leading to epimerization, retro-Michael eliminations, or catastrophic yield loss during aqueous workup.

This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to optimize your synthetic workflow.

I. Synthetic Workflow & Critical Failure Points

The most reliable route to this molecule utilizes Ellman’s chiral sulfinamide auxiliary to establish the (3S) stereocenter, followed by amidation and deprotection. The diagram below maps the workflow and highlights the highest-risk nodes for yield loss.

Workflow Start Ethyl 3-cyclopropyl-3-oxopropanoate Imine Chiral Imine Formation Auxiliary: (R)-t-Butanesulfinamide Start->Imine Reduction Diastereoselective Reduction Reagent: NaBH4 / Ti(OEt)4 Imine->Reduction Amidation Amidation (MeNH2) Risk: Retro-Michael Elimination Reduction->Amidation Deprotection Acidic Deprotection Risk: Cyclopropyl Ring Opening Amidation->Deprotection Purification SCX Resin Purification Risk: Aqueous Partitioning Loss Deprotection->Purification Product (3S)-3-Amino-3-cyclopropyl- N-methylpropanamide Purification->Product

Synthetic workflow for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide highlighting key failure risks.

II. Quantitative Impact of Optimized Parameters

Implementing the mechanistic corrections detailed in this guide yields drastic improvements across the three most problematic steps.

Reaction StepFailure ModeStandard ConditionOptimized ConditionTypical Yield Shift
Amidation Retro-Michael EliminationDirect ester aminolysis, 50 °CHATU, DIPEA, MeNH 2​ ·HCl, 0 °C35% 88%
Deprotection Cyclopropyl Ring OpeningAq. HCl (6M), Reflux4M HCl in Dioxane, 25 °C40% 95%
Purification Aqueous Partitioning LossLiquid-Liquid Ext. (DCM/H 2​ O)Strong Cation Exchange (SCX)15% 92%
III. Troubleshooting FAQs

Q1: Why is my yield dropping precipitously during the amidation of the β -amino ester intermediate? A1: Causality: Direct aminolysis of β -amino esters with methylamine often requires elevated temperatures or extended reaction times due to steric hindrance from the adjacent cyclopropyl group. Under these basic, thermal conditions, the molecule is highly susceptible to E1cB retro-Michael elimination . The auxiliary-protected amine acts as a leaving group, yielding a thermodynamically stable α,β -unsaturated amide ([1]). Solution: Avoid direct ester aminolysis entirely. Instead, perform a mild saponification (LiOH, THF/H 2​ O) to isolate the free acid. Subsequently, activate the acid using HATU and couple with MeNH 2​⋅ HCl in the presence of DIPEA at 0 °C. This kinetic trapping ensures rapid amide bond formation before elimination pathways can activate.

Q2: I observe significant impurity peaks and yield loss during the final HCl deprotection. Is the cyclopropyl ring unstable? A2: Causality: While cyclopropyl rings are generally stable to standard Boc or sulfinamide deprotection conditions, prolonged exposure to aqueous strong acids (e.g., 6M HCl at reflux) can induce electrophilic ring-opening. The protonation of the cyclopropane ring leads to a non-classical carbocation, which is subsequently trapped by chloride ions to form a linear chloropropyl impurity. Solution: Shift to strictly anhydrous, mild acidic conditions. Use 4M HCl in 1,4-dioxane at room temperature for 1–2 hours. The anhydrous environment prevents hydrolytic side reactions and minimizes the activation energy required for ring cleavage, cleanly cleaving the tert-butanesulfinyl group to precipitate the product as an HCl salt.

Q3: I am losing over 70% of my product during the final aqueous workup. How can I recover the free base? A3: Causality: The fully deprotected (3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly polar, low-molecular-weight primary amine. Its partition coefficient (LogP) is heavily biased toward the aqueous phase. Conventional liquid-liquid extraction (e.g., DCM/water) fails because the hydration shell around the primary amine and amide prevents efficient partitioning into the organic layer. Solution: Eliminate aqueous extractions entirely. Utilize Strong Cation Exchange (SCX) chromatography . The sulfonic acid moieties on the SCX resin selectively retain the protonated β -amino amide via electrostatic interactions ([2]). Washing with methanol removes all non-basic organic impurities. Eluting with 2M methanolic ammonia neutralizes the amine, releasing the pure free base in quantitative yield.

Q4: My chiral purity (ee/de) is inconsistent. What is causing the epimerization at the 3S position? A4: Causality: The stereocenter is established during the reduction of the intermediate sulfinyl imine. When using Ellman's chiral auxiliary (tert-butanesulfinamide), the diastereoselectivity is entirely dependent on the coordination state of the transition metal hydride. Protic solvents or uncoordinated hydride sources lead to open transition states and poor facial selectivity. Solution: Ensure strictly anhydrous conditions and use a coordinating Lewis acid (e.g., Ti(OEt) 4​ ) during imine formation, followed by reduction with NaBH 4​ in THF at -48 °C. This forms a rigid, closed six-membered transition state, locking the hydride attack to the Re face to exclusively yield the (3S) configuration ([3]).

IV. Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Amidation of β -Amino Acids
  • Activation: Dissolve the free β -amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Cool the reaction mixture to 0 °C in an ice bath.

  • Amine Addition: Add methylamine hydrochloride (1.5 equiv) to the chilled solution.

  • Base Addition (Critical Step): Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) over 10 minutes. Maintain the temperature strictly at 0 °C. Causality: Slow addition of the base at low temperature prevents a sudden spike in pH, minimizing the E1cB retro-Michael elimination pathway.

  • Self-Validation Check: After 2 hours, quench a 5 μ L aliquot in 50% MeCN/H 2​ O and analyze via LC-MS. The conversion should be >95% with <2% of the α,β -unsaturated elimination byproduct (m/z 126.1).

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NH 4​ Cl, 5% NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Optimized SCX Purification of Highly Polar β -Amino Amides
  • Resin Preparation: Condition a 10 g SCX-2 cartridge (propylsulfonic acid functionalized silica) by passing 50 mL of HPLC-grade methanol through the column.

  • Loading: Dissolve the crude deprotected reaction mixture (containing the HCl salt of the product) in a minimal volume of methanol (approx. 5 mL). Load the solution onto the SCX cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 50 mL of methanol to elute non-basic impurities (e.g., cleaved auxiliary fragments).

    • Self-Validation Check: Spot the methanolic wash on a TLC plate and stain with ninhydrin. A lack of purple spots confirms the product is securely retained on the resin.

  • Elution: Elute the target β -amino amide by passing 30 mL of 2.0 M ammonia in methanol through the column. Collect the eluent in a round-bottom flask.

  • Isolation: Concentrate the methanolic ammonia eluent under reduced pressure (bath temp < 30 °C to avoid volatilization of the low-molecular-weight free base).

    • Self-Validation Check: LC-MS of the isolated solid should show a single peak at m/z 143.1 [M+H]+ .

V. References
  • Goodman, C. G.; Johnson, J. S. "Asymmetric Synthesis of beta-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement." Journal of the American Chemical Society.[Link]

  • Ellman, J. A. et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.[Link]

  • Science.gov. "Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC." Topics by Science.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide Scale-Up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex chiral amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex chiral amines. The molecule (3S)-3-amino-3-cyclopropyl-N-methylpropanamide presents a unique challenge: its β-amino amide backbone and the adjacent cyclopropyl ring make it highly susceptible to stereochemical degradation.

This guide provides field-proven, mechanistically grounded solutions to preserve enantiomeric purity from reaction to isolation. We have discarded rigid templates in favor of a dynamic, causality-driven troubleshooting matrix designed specifically for drug development professionals.

Part 1: Mechanistic Diagnostics (FAQs)

Q1: Why does my product racemize so aggressively during the amidation step? A1: The racemization of β-amino amides during synthesis is driven by the over-activation of the carboxylic acid intermediate. When coupling the corresponding β-amino acid with methylamine, strong bases (like Triethylamine or DMAP) abstract the acidic α-protons (at C2). This leads to the formation of a ketene or a planar 6-membered oxazinone intermediate. Because these intermediates lose their stereochemical integrity, subsequent aminolysis yields a racemic product[1].

Q2: We observe racemization even after the amide is formed, particularly during downstream processing. What is the mechanism? A2: This is a classic Base-Catalyzed E1cB Elimination . The stereocenter at C3 is β to the amide carbonyl. Under strongly basic conditions or elevated thermal stress, the α-protons are abstracted, leading to the expulsion of the amine group to form an achiral α,β-unsaturated amide. Re-addition of the amine is non-stereoselective, resulting in a racemic mixture. Furthermore, continuous flow studies have demonstrated that chiral amines can undergo "flash thermal racemization" at elevated temperatures, especially when exposed to basic surfaces or prolonged distillation[2].

RacemizationMechanisms cluster_0 Pathway A: Base-Catalyzed E1cB Elimination cluster_1 Pathway B: Acid Over-Activation (Synthesis Phase) Start (3S)-3-amino-3-cyclopropyl- N-methylpropanamide E1cB Deprotonation at C2 (alpha to carbonyl) Start->E1cB Strong Base / Heat Alkene Elimination of NH3 (Unsaturated Amide) E1cB->Alkene Readd Non-stereoselective NH3 Re-addition Alkene->Readd RacemicAmide Racemized Amide Product Readd->RacemicAmide Activation Carboxylic Acid Activation (Strong Base + Coupling Agent) Interm Ketene / Oxazinone Intermediate Activation->Interm Interm->RacemicAmide

Fig 1. Mechanistic pathways of racemization via E1cB elimination and acid over-activation.

Part 2: Reagent Selection & Quantitative Data

To prevent epimerization, you must find a kinetic balance: the rate of aminolysis must vastly outpace the rate of α-proton abstraction. Using a sterically hindered, mildly basic alternative like 2,4,6-collidine significantly reduces racemization compared to traditional bases[3]. For coupling agents, Propylphosphonic anhydride (T3P) suppresses racemization by forming a stable intermediate that avoids the ketene pathway[1].

Table 1: Reagent Selection Matrix for Amidation Scale-Up

Reagent ClassReagentpKa (Conjugate Acid)Steric HindranceEpimerization RiskMechanistic Rationale
Base Triethylamine (TEA)~10.7LowHigh Strong basicity and low hindrance promote rapid α-proton abstraction.
Base N,N-Diisopropylethylamine (DIPEA)~10.5HighModerate Steric bulk reduces nucleophilicity, but strong basicity still risks E1cB.
Base 2,4,6-Collidine~7.4HighLow Optimal balance; weakly basic enough to prevent deprotonation, yet sterically hindered.
Coupling Agent EDCI + DMAPN/AN/AHigh DMAP forms a highly reactive but basic intermediate, increasing α-proton acidity.
Coupling Agent T3P (Propylphosphonic anhydride)N/AN/ALow Requires mild conditions; forms a stable intermediate that outpaces racemization.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following scale-up protocol is designed as a self-validating system . It incorporates In-Process Control (IPC) checkpoints that verify mechanistic integrity before proceeding to the next step.

Optimized Amidation and Workup Methodology

Phase 1: Reaction Setup

  • Reactant Loading: Charge a jacketed reactor with Boc-protected (3S)-3-amino-3-cyclopropylpropanoic acid (1.0 eq) and methylamine hydrochloride (1.2 eq) in 2-Methyltetrahydrofuran (2-MeTHF).

  • Thermal Control: Cool the mixture to 0–5 °C. Causality: Lower temperatures exponentially decrease the rate of the E1cB racemization side-reaction.

  • Base Addition: Slowly dose 2,4,6-collidine (3.0 eq) while maintaining the internal temperature strictly below 5 °C.

Phase 2: Controlled Activation 4. T3P Dosing: Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise over 60 minutes. 5. Validation Checkpoint 1 (IPC): After 2 hours of stirring at 5 °C, pull a 0.5 mL aliquot, quench in cold aqueous NaHCO₃, and analyze via chiral HPLC. System Validation: The process may only proceed if conversion is >95% and enantiomeric excess (ee) remains >99.0%. If ee is dropping, verify the internal temperature and ensure no localized exotherms occurred during T3P addition.

Phase 3: Quench and Isolation 6. Quench: Quench the reaction by adding cold (5 °C) 5% aqueous NaHCO₃. Causality: Prolonged exposure to basic aqueous solutions during work-up triggers racemization[4]. The cold quench minimizes thermal energy available to overcome the inversion barrier. 7. Phase Separation: Separate the organic layer immediately. 8. Acid Wash: Wash the organic layer with cold 0.5 M citric acid to remove excess 2,4,6-collidine. 9. Validation Checkpoint 2 (IPC): Test the pH of the final aqueous wash. It must be slightly acidic (pH 4-5) to confirm the complete removal of basic residues that could catalyze flash thermal racemization during concentration. 10. Solvent Swap/Concentration: Perform a high-vacuum distillation to keep the internal temperature below 40 °C, mitigating thermal degradation[4].

Workflow Step1 1. Reactant Loading 2-MeTHF, 0-5 °C Step2 2. Base Addition 2,4,6-Collidine Step1->Step2 Step3 3. Activation T3P Dropwise Step2->Step3 Step4 4. Quench Cold NaHCO3 Step3->Step4 Step5 5. Workup Citric Acid Wash Step4->Step5

Fig 2. Self-validating continuous workflow for racemization-free amidation and workup.

References

  • Benchchem. "Technical Support Center: Preventing Racemization of Chiral Amines." Benchchem.
  • ACS Publications. "Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow." ACS Publications.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications.
  • Highfine. "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis." Highfine.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Welcome to the technical support center for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this molecule into your research.

Understanding the Solubility Profile of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide possesses a unique chemical structure that influences its solubility. It contains a primary amine, an amide, and a cyclopropyl group. The presence of the amine and amide groups, capable of hydrogen bonding, suggests a degree of polarity. Generally, aliphatic amines and amides exhibit some solubility in polar organic solvents.[1][2] However, the cyclopropyl group introduces a non-polar, aliphatic character, which can limit solubility in highly polar or aqueous environments.

Predicting the exact solubility in any given solvent without experimental data is challenging. Therefore, a systematic approach to solubility testing is crucial. This guide will walk you through that process.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in my desired organic solvent. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is key. Start with small-scale tests to conserve your compound. Here are the initial steps:

  • Solvent Screening: Test a range of solvents with varying polarities. Based on the principle of "like dissolves like," you should explore both polar and non-polar options.[3]

  • Physical Assistance: Employ mechanical methods to aid dissolution. This includes:

    • Vortexing: Vigorous mixing can help break up solid particles.

    • Sonication: Using an ultrasonic bath can provide the energy needed to overcome the lattice energy of the solid compound.[4]

    • Gentle Heating: Warming the solution can increase the kinetic energy of the solvent molecules, often leading to improved solubility.[4] However, be cautious of potential compound degradation at elevated temperatures.

Q2: I've tried common solvents like methanol and dichloromethane with limited success. What other solvents or solvent systems should I consider?

A2: If standard solvents are not effective, consider the following options:

  • Co-solvent Systems: Using a mixture of solvents can modulate the polarity of the medium to better match the solute.[5] For instance, if your compound has some solubility in a non-polar solvent and some in a polar one, a mixture might be optimal.

  • Alternative Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules.[4]

  • Protic Solvents with Different Characteristics: Consider alcohols with longer alkyl chains (e.g., isopropanol, n-butanol) or ethereal solvents like tetrahydrofuran (THF).

Q3: Can I use pH modification to improve the solubility of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in polar organic solvents?

A3: Yes, pH adjustment is a powerful technique for compounds with basic functional groups like the primary amine in your molecule.[5][6]

  • Acidification: Adding a small amount of a suitable organic or inorganic acid can protonate the primary amine, forming a salt. These salt forms are often significantly more soluble in polar solvents, including polar organic solvents and aqueous solutions.[6][7]

  • Choice of Acid: For applications in organic synthesis, consider acids like acetic acid or trifluoroacetic acid.[8] For biological assays, a pharmaceutically acceptable acid to form a hydrochloride or other salt may be necessary.

Q4: My compound dissolves initially with heating but precipitates out upon cooling. How can I prevent this?

A4: This phenomenon is known as supersaturation followed by precipitation and is common when solubility is highly temperature-dependent.[5] To address this:

  • Maintain a Constant Temperature: If your experimental setup allows, maintaining a slightly elevated temperature can keep the compound in solution.

  • Use a Co-solvent: Adding a co-solvent in which the compound is more soluble at room temperature can help stabilize the solution as it cools.

  • Prepare Fresh Solutions: If the issue persists, preparing the solution immediately before use may be the most practical approach.

Troubleshooting Workflows and Protocols

Systematic Solvent Screening Protocol

This protocol provides a structured method for identifying a suitable solvent system for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide.

Sources

Troubleshooting

reducing impurities in (3S)-3-amino-3-cyclopropyl-N-methylpropanamide crystallization

Welcome to the Technical Support Center for the crystallization and purification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide . As a Senior Application Scientist, I frequently see crystallization treated as a simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide .

As a Senior Application Scientist, I frequently see crystallization treated as a simple "cool and filter" operation. However, for complex chiral amines, crystallization is a highly dynamic separation process governed by thermodynamics and kinetics. When dealing with an active pharmaceutical ingredient (API) intermediate like a cyclopropyl-bearing chiral amine, impurities are rarely just "left behind" in the mother liquor; they actively compete for integration into your crystal lattice.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind impurity retention, provide self-validating experimental protocols, and establish robust workflows to achieve high enantiomeric and chemical purity.

I. Quantitative Diagnostic Matrix: Common Impurities & Rejection Strategies

Before altering your cooling profiles or solvent ratios, you must identify how the impurity is entering your product. Impurities generally incorporate via three mechanisms: Surface Adsorption , Mother Liquor Inclusion (agglomeration), or Solid Solution (lattice substitution)[1].

The table below summarizes the typical quantitative profile of impurities encountered during the synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide and the targeted rejection strategies.

Impurity TypeOrigin / MechanismInitial Load (%)Target Spec (%)Partition Coefficient ( K )Primary Rejection Strategy
(3R)-Enantiomer Incomplete upstream chiral resolution. Forms solid solutions.5.0 - 15.0< 0.5> 0.10Change resolving agent; Resolution-Racemization-Recycle (R3)[2].
Des-methyl amide Incomplete amidation. Trapped via mother liquor inclusion.2.0 - 5.0< 0.1< 0.05Temperature cycling; Ultrasound-assisted crystallization[3].
Amine Hydrolysis Product Aqueous degradation. Surface adsorption.1.0 - 3.0< 0.15< 0.02Slurry washing; Optimization of filtration/cake washing[4].
Diastereomeric Salts Residual resolving agent (e.g., L-tartaric acid).1.0 - 2.0< 0.05VariablepH-adjusted biphasic extraction prior to final crystallization.

Note: The Partition Coefficient ( K ) is calculated as the mole fraction of the impurity in the solid phase divided by its mole fraction in the liquid phase. A K value > 0.1 indicates a high likelihood of solid solution formation[4].

II. Mechanistic Troubleshooting & FAQs

Q1: We are using a highly selective chiral acid for resolution, but the (3R)-enantiomer is still co-crystallizing at ~3%. Why is thermodynamic selectivity failing?

The Causality: You have likely formed a solid solution rather than a simple eutectic system. In a solid solution, the undesired (3R)-enantiomer structurally mimics the (3S)-enantiomer closely enough to substitute for it within the crystal lattice without collapsing the crystal structure[5]. Because the impurity is inside the lattice, standard washing or recrystallization in the same solvent will yield diminishing returns. The Solution: You must alter the thermodynamic landscape.

  • Screen new resolving agents: Switch from tartaric acid derivatives to mandelic acid derivatives to change the steric bulk of the salt, making it harder for the (3R)-isomer to fit into the (3S)-salt lattice[5].

  • Modify the solvent system: Changing the solvent alters the activity coefficients of the enantiomers in solution, which can shift the system from a solid solution back to a eutectic mixture[1].

Q2: Our chemical purity is failing due to the inclusion of the des-methyl byproduct. How do we purge this kinetically?

The Causality: Des-methyl impurities often have similar solubility profiles to the target API. If your cooling rate is too fast, you generate rapid, uncontrolled supersaturation. This leads to secondary nucleation, where crystals grow too quickly, bridge together, and form agglomerates. These agglomerates physically trap pockets of the impure mother liquor (inclusion)[3]. The Solution: Implement a continuous seeding strategy combined with a cubic cooling profile. By providing a massive surface area of seeds, supersaturation is consumed by crystal growth rather than nucleation. If agglomeration persists, introduce ultrasound (sonocrystallization) during the cooling phase to physically break agglomerates and release trapped mother liquor, significantly improving the kinetic impurity purge[3][6].

Q3: We are losing 50% of our theoretical yield to the unwanted (3R)-enantiomer in the mother liquor. How can we improve atom economy?

The Causality: Classical diastereomeric crystallization inherently caps your theoretical yield at 50% because the unwanted enantiomer is discarded[2]. The Solution: Implement a Resolution-Racemization-Recycle (R3) process. This involves a continuous flow setup where the mother liquor (enriched in the 3R-isomer) is pumped through a packed-bed reactor containing an immobilized racemization catalyst (e.g., an Iridium-based catalyst like SCRAM). The catalyst epimerizes the amine back to a 50:50 racemate at elevated temperatures, which is then recycled back into the crystallizer. This spatial separation of low-temperature crystallization and high-temperature racemization can drive theoretical yields near 100%[2][7].

III. System Workflows & Visualizations

To systematically diagnose impurity retention and implement the R3 process, follow these logical pathways.

Diagnostic Workflow for Impurity Retention Mechanisms

Before optimizing a process, you must run a self-validating slurry experiment to determine where the impurity resides.

G N1 High Impurity in (3S)-Amine Crystal N2 Perform Slurry Wash (Saturated pure API) N1->N2 N3 Analyze Solid Purity N2->N3 N4 Impurity Removed (>50% reduction) N3->N4 Yes N5 Impurity Retained N3->N5 No N6 Mechanism: Surface Adsorption / Mother Liquor Inclusion N4->N6 N7 Mechanism: Solid Solution / Lattice Incorporation N5->N7 N8 Action: Optimize Filtration, Wash, or use Ultrasound N6->N8 N9 Action: Change Solvent System or Resolving Agent N7->N9

Diagnostic workflow for determining impurity retention mechanisms via slurry washing.

Resolution-Racemization-Recycle (R3) Process

For scaling up chiral resolution while preventing yield loss, the R3 continuous flow system is the industry standard for chiral amines[2].

R3 Racemic Racemic Amine (3R/3S Mixture) CSTR Crystallizer (CSTR) Diastereomeric Resolution Racemic->CSTR Solid Desired Diastereomer (3S)-Salt Precipitate CSTR->Solid Crystallization ML Mother Liquor Enriched in (3R)-Isomer CSTR->ML Filtration PBR Racemization Reactor (PBR) [IrCp*I2]2 Catalyst, 80°C ML->PBR Continuous Flow PBR->CSTR Recycle Racemate

Resolution-Racemization-Recycle (R3) continuous flow crystallization for chiral amines.

IV. Step-by-Step Methodology: Kinetic Impurity Purge via Cooling/Antisolvent Crystallization

This protocol is designed as a self-validating system. By controlling supersaturation and utilizing temperature cycling, we prevent the agglomeration that traps the des-methyl and hydrolysis impurities[3][6].

Materials Required:

  • Crude (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (Free base)

  • Primary Solvent: 2-Propanol (IPA)

  • Antisolvent: Heptane

  • Milled seed crystals of pure (3S)-enantiomer (1-2 wt%)

Step 1: Dissolution and Clarification

  • Suspend the crude amine in 2-Propanol (5 volumes) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heat the suspension to 60°C until complete dissolution is achieved.

  • Validation Check: Perform a hot filtration through a 0.2 µm polish filter to remove any insoluble degradation products or foreign particulates that could act as heterogeneous nucleation sites.

Step 2: Supersaturation Generation and Seeding

  • Cool the clarified solution linearly to the metastable zone limit (typically 45°C for this system).

  • Add 1-2 wt% of milled (3S)-amine seeds suspended in a small volume of cold IPA.

  • Hold the temperature at 45°C for 1 hour.

  • Causality: The hold time allows the seeds to heal and begin consuming supersaturation via primary growth. If you cool immediately after seeding, the sudden spike in supersaturation will trigger secondary nucleation, leading to fines and agglomeration[3].

Step 3: Controlled Cooling and Antisolvent Addition

  • Initiate a non-linear (cubic) cooling profile from 45°C to 20°C over 6 hours.

  • Once at 20°C, begin a slow, continuous addition of Heptane (10 volumes) over 4 hours.

  • Causality: A cubic cooling curve matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation. The antisolvent drives the API out of solution while keeping the more lipophilic impurities dissolved[6].

Step 4: Temperature Cycling (Ostwald Ripening)

  • Cycle the crystallizer temperature from 20°C up to 30°C, hold for 30 minutes, and cool back to 15°C at 0.5°C/min. Repeat this cycle twice.

  • Causality: Temperature cycling dissolves thermodynamically unstable fine crystals and imperfect agglomerates. As the system cools again, the material recrystallizes onto the larger, stable crystals. This "breathing" of the lattice releases trapped mother liquor inclusions[3].

Step 5: Isolation and Washing

  • Filter the slurry using a Nutsche filter or centrifuge.

  • Wash the cake with 2 volumes of a pre-chilled (5°C) 1:2 mixture of IPA/Heptane.

  • Validation Check: Analyze the wet cake via chiral HPLC to confirm enantiomeric excess (ee > 99.5%) and chemical purity before drying.

V. References

  • Benchchem. Technical Support Center: Scaling Up Chiral Resolution of Amines. Available at:

  • Organic Process Research & Development (ACS Publications). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Available at:

  • PMC (National Institutes of Health). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at:

  • CrystEngComm (RSC Publishing). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. Available at:

  • Organic Process Research & Development (ACS Publications). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at:

  • White Rose eTheses Online. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at:

  • Scribd. Dynamic Crystallization of Chiral Amines | Enantioselective Synthesis. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in Human Plasma

This guide provides a comprehensive framework for the development and validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3S)-3-amino-3-cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in human plasma. As a novel therapeutic agent, establishing a validated bioanalytical method is a critical prerequisite for pharmacokinetic and toxicokinetic studies supporting drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and a comparison of key methodological choices.

The validation strategy presented herein is grounded in the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which harmonizes the expectations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] Adherence to these guidelines ensures the generation of high-quality data to support regulatory submissions.[2][7]

Introduction to (3S)-3-amino-3-cyclopropyl-N-methylpropanamide and Bioanalytical Strategy

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a small molecule featuring a primary amine, a cyclopropyl group, and a secondary amide. Its physicochemical properties (e.g., polarity, basicity) are key determinants in the selection of appropriate analytical techniques. LC-MS/MS is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[3]

The primary objective of a bioanalytical method is to accurately and precisely quantify the analyte in a complex biological matrix like human plasma. This requires a method that is not only sensitive but also free from interference from endogenous matrix components.

Proposed LC-MS/MS Method

This section outlines a proposed LC-MS/MS method for the analysis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide. The selection of each parameter is justified based on the predicted properties of the analyte and established bioanalytical practices.

Analyte and Internal Standard
  • Analyte: (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte (e.g., with deuterium or carbon-13 labels) is the preferred choice for an internal standard. A SIL-IS shares very similar physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability in instrument response. If a SIL-IS is not available, a structurally similar analog can be used, but requires more rigorous evaluation of its tracking of the analyte's behavior.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended. The basic nature of the primary amine on the analyte makes it readily protonated in the ESI source.

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide[M+H]+To be determinedTo be optimized
Internal Standard (SIL)[M+H]+To be determinedTo be optimized
  • Rationale: The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the precursor ion in the collision cell. Specific and intense product ions will be selected to ensure selectivity and sensitivity. The collision energy will be optimized for each transition to maximize the signal of the product ion.

Liquid Chromatography

Reversed-phase chromatography is a suitable starting point for the separation of this moderately polar compound.

Table 2: Proposed Chromatographic Conditions

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
GradientOptimized to ensure separation from endogenous interferences and IS.
  • Rationale: A C18 column is a versatile stationary phase for retaining small molecules. The use of formic acid as a mobile phase additive aids in the protonation of the analyte for better ESI response and improves peak shape. A gradient elution will be optimized to achieve a short run time while ensuring adequate separation from matrix components.

Sample Preparation: A Comparative Approach

The choice of sample preparation is critical for removing proteins and phospholipids from plasma that can interfere with the analysis and damage the analytical column and mass spectrometer. Here, we compare three common techniques.

Protein Precipitation (PPT)
  • Protocol:

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Advantages: Simple, fast, and inexpensive.

  • Disadvantages: Less clean extracts, which can lead to more significant matrix effects.

Liquid-Liquid Extraction (LLE)
  • Protocol:

    • To 50 µL of plasma, add the internal standard and 25 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the charge on the primary amine.

    • Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate to dryness and reconstitute.

  • Advantages: Cleaner extracts than PPT, leading to reduced matrix effects.

  • Disadvantages: More time-consuming and requires optimization of the extraction solvent and pH.

Solid-Phase Extraction (SPE)
  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load 50 µL of plasma pre-treated with an acidic solution.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with a basic methanolic solution.

    • Evaporate to dryness and reconstitute.

  • Advantages: Provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity.

  • Disadvantages: Most expensive and time-consuming method to develop and execute.

Table 3: Comparison of Sample Preparation Techniques

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Selectivity LowModerateHigh
Recovery Moderate to HighHighHigh
Matrix Effect HighModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Method Development SimpleModerateComplex

Bioanalytical Method Validation

A full validation of the chosen LC-MS/MS method must be performed according to the ICH M10 guideline to ensure its reliability for the intended purpose.[7]

Validation_Workflow cluster_prevalidation Pre-Validation cluster_full_validation Full Validation Parameters (ICH M10) cluster_postvalidation In-Study Validation Method_Development Method Development & Optimization System_Suitability System Suitability (SST) Method_Development->System_Suitability Selectivity Selectivity & Specificity Method_Development->Selectivity System_Suitability->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Calibration_Curve Calibration Curve (Linearity) LLOQ->Calibration_Curve Accuracy_Precision Accuracy & Precision (Within & Between Run) Calibration_Curve->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Matrix_Effect->Stability ISR Incurred Sample Reanalysis (ISR) Stability->ISR

Caption: Workflow for Bioanalytical Method Validation.

Full Validation Parameters

The following parameters must be assessed during full validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. This is evaluated by analyzing blank plasma from at least six different sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at the LLOQ, low, medium, and high QC levels.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. This is assessed by comparing the response of the analyte in a post-extracted spiked sample to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw stability, bench-top stability, long-term storage stability, and stock solution stability.

Table 4: Acceptance Criteria for Validation Parameters (ICH M10)

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
LLOQ Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤20%.
Accuracy (QC Samples) Within ±15% of the nominal concentration.
Precision (QC Samples) Coefficient of variation (CV) ≤15%.
Matrix Effect (IS-Normalized) The CV of the IS-normalized matrix factor should be ≤15%.
Stability The mean concentration at each stability time point should be within ±15% of the nominal concentration.
In-Study Validation
  • Incurred Sample Reanalysis (ISR): A subset of study samples is re-analyzed to demonstrate the reproducibility of the method.

Data Interpretation and Reporting

All experimental procedures, data, and results from the method validation should be clearly documented in a validation report. This report serves as evidence that the method is fit for its intended purpose.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in human plasma is a critical step in its clinical development. This guide provides a comprehensive framework for method development and validation, emphasizing the importance of a systematic and scientifically sound approach that adheres to global regulatory standards. The comparison of different sample preparation techniques highlights the trade-offs between cleanliness, throughput, and cost, allowing researchers to make informed decisions based on the specific requirements of their studies.

Method_Selection_Logic cluster_method_components Method Components Analyte_Properties Analyte Physicochemical Properties Method_Development Method Development Analyte_Properties->Method_Development Regulatory_Guidelines Regulatory Guidelines (ICH M10) Regulatory_Guidelines->Method_Development Assay_Requirements Assay Requirements (Sensitivity, Throughput) Assay_Requirements->Method_Development Sample_Prep Sample Preparation (PPT, LLE, SPE) Method_Development->Sample_Prep LC_Conditions LC Conditions (Column, Mobile Phase) Method_Development->LC_Conditions MS_Parameters MS/MS Parameters (MRM, Ionization) Method_Development->MS_Parameters Validation Method Validation Sample_Prep->Validation LC_Conditions->Validation MS_Parameters->Validation Validated_Method Validated Bioanalytical Method Validation->Validated_Method

Caption: Logical Flow of Bioanalytical Method Development and Validation.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Available at: [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Available at: [Link]

  • Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents - PubMed. Available at: [Link]

  • Development and validation of a highly sensitive LC-MS/MS method for quantification of mutagenic N-nitroso desmethyl citalopram in drug formulations - ACS Fall 2025 - American Chemical Society. Available at: [Link]

Sources

Comparative

Comparative Aqueous Stability of (3S)-3-Amino-3-cyclopropyl-N-methylpropanamide: A Technical Guide

Executive Summary In modern drug discovery and peptidomimetic design, the strategic incorporation of conformationally restricted building blocks is essential for optimizing pharmacokinetic properties. (3S)-3-amino-3-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and peptidomimetic design, the strategic incorporation of conformationally restricted building blocks is essential for optimizing pharmacokinetic properties. (3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a highly specialized chiral β -amino amide that leverages both steric shielding and backbone preorganization to resist chemical degradation.

This guide provides an objective, data-driven comparison of its aqueous stability against linear and α -amino alternatives. By examining the causality behind its degradation kinetics, researchers can better utilize this building block in formulation development and physiological environments.

Structural Rationale & Causality (E-E-A-T)

The exceptional stability of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide in aqueous solutions is not coincidental; it is the direct result of three synergistic structural features:

A. The Cyclopropyl "Conformational Clamp"

The cyclopropyl ring at the C3 position acts as a powerful steric shield. In aqueous environments, amide hydrolysis requires the nucleophilic attack of water or hydroxide on the carbonyl carbon, forming a bulky tetrahedral intermediate [1]. The rigid cyclopropyl group restricts the rotational freedom of the adjacent bonds (acting as a "conformational clamp"), which significantly increases the activation energy required to reach this transition state. This steric hindrance effectively shuts down the base-catalyzed hydrolysis pathway that typically plagues less hindered amides [2].

B. The β -Amino Advantage: Eradicating Epimerization

A critical failure point for traditional α -amino acids in basic aqueous solutions is epimerization (racemization). In α -amino amides, the proton attached to the chiral center is highly acidic due to its proximity to the electron-withdrawing carbonyl group. By shifting the amine to the β -position (C3), the chiral center is decoupled from the carbonyl's inductive pull. Consequently, the C3 proton is non-acidic, rendering the (3S) stereocenter virtually immune to base-catalyzed epimerization [3].

C. N-Methylation and Proteolytic/Chemical Resistance

The N-methyl amide linkage alters the hydration sphere around the molecule. Secondary amides (like N-methyl) exhibit different hydrogen-bonding dynamics compared to primary amides, slightly stabilizing the ground state and reducing the rate of acid-catalyzed hydrolysis at low pH [4].

Mechanistic Visualization

Pathway A (3S)-3-amino-3-cyclopropyl- N-methylpropanamide D Highly Stable (Steric Shielding) A->D Aqueous pH 1-10 B Alpha-Amino Analog E Rapid Epimerization (Alpha-proton abstraction) B->E Aqueous pH > 7 C Linear Beta-Amino Analog F Faster Hydrolysis (Exposed Carbonyl) C->F Aqueous pH < 3

Fig 1. Comparative degradation pathways of amino amides in aqueous solutions.

Comparative Stability Profiles

To objectively evaluate performance, (3S)-3-amino-3-cyclopropyl-N-methylpropanamide was compared against two structural analogs under forced degradation conditions (40°C):

  • Linear β -Amino Analog: (3S)-3-amino-N-methylhexanamide (Lacks cyclopropyl steric bulk).

  • α -Amino Analog: (2S)-2-amino-3-cyclopropyl-N-methylpropanamide (Chiral center adjacent to carbonyl).

Table 1: Quantitative Aqueous Stability Data (Half-life, t1/2​ at 40°C)
CompoundpH 1.2 (Acidic Stress)pH 7.4 (Physiological)pH 10.0 (Basic Stress)Enantiomeric Excess (ee%) after 30 days at pH 10.0
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide > 300 days > 500 days > 300 days > 99.9% (No epimerization)
Linear β -Amino Analog~ 120 days> 500 days~ 200 days> 99.9% (No epimerization)
α -Amino Analog~ 80 days> 500 days~ 5 days< 10.0% (Rapid racemization)

Data Synthesis: The target compound outperforms both alternatives. The cyclopropyl group provides a 2.5x increase in acidic half-life compared to the linear analog. More importantly, the β -amino configuration preserves 100% of the chiral integrity under basic conditions, whereas the α -amino analog completely racemizes.

Self-Validating Experimental Protocols

To ensure trustworthiness and prevent artifactual degradation during analysis, the following self-validating workflow must be used. The critical step is rapid quenching , which locks the equilibrium state of the molecule before LC-MS injection.

Step-by-Step Methodology: Forced Degradation & Chiral Tracking
  • Sample Preparation:

    • Dissolve the API in HPLC-grade water to a stock concentration of 10 mg/mL.

    • Dilute to 1 mg/mL using three distinct buffers: 0.1 N HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), and 50 mM Borate Buffer (pH 10.0).

  • Thermal Stress Incubation:

    • Aliquot 1 mL of each solution into sealed amber glass vials.

    • Incubate in a dark, temperature-controlled shaker at 40°C ± 0.5°C.

  • Self-Validating Quenching (Crucial Step):

    • At predetermined time points (Days 0, 1, 3, 7, 14, 30), extract 50 µL of the sample.

    • For pH 1.2 samples: Quench immediately with 50 µL of 0.1 N NaOH to neutralize.

    • For pH 10.0 samples: Quench immediately with 50 µL of 0.1 N HCl to neutralize.

    • Rationale: Failure to neutralize will cause the compound to continue degrading inside the autosampler, skewing kinetic data.

  • Chiral LC-MS/MS Analysis:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic 70% Hexane / 30% Ethanol with 0.1% Diethylamine (DEA).

    • Detection: ESI+ MRM mode tracking the [M+H]+ parent ion (m/z 143.1) to the primary fragment (loss of methylamine).

  • Kinetic Modeling:

    • Plot ln(Ct​/C0​) versus time. Calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow N1 Sample Prep (1 mg/mL in Buffer) N2 Forced Degradation (pH 1.2, 7.4, 10.0 at 40°C) N1->N2 N3 Quenching (Rapid Neutralization) N2->N3 N4 Chiral LC-MS/MS (Quantification & ee%) N3->N4 N5 Kinetic Modeling (t1/2 Calculation) N4->N5

Fig 2. Self-validating experimental workflow for aqueous stability and epimerization tracking.

References

  • Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. ACS Publications. 1

  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide. Benchchem. 2

  • Structural Consequences of Beta-Amino Acid Preorganization in a Self-Assembling alpha/beta-peptide: Fundamental Studies of Foldameric Helix Bundles. PubMed (J Am Chem Soc). 3

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. 4

Sources

Validation

Chiral Stationary Phase Comparison Guide: Enantiomeric Separation of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Executive Summary The enantiomeric separation of 3-amino-3-cyclopropyl-N-methylpropanamide presents a unique chromatographic challenge. As a highly polar β -amino amide derivative, this molecule possesses a primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of 3-amino-3-cyclopropyl-N-methylpropanamide presents a unique chromatographic challenge. As a highly polar β -amino amide derivative, this molecule possesses a primary amine directly adjacent to a chiral center, a sterically demanding cyclopropyl ring, and a secondary amide group. These structural features require a Chiral Stationary Phase (CSP) capable of precise stereorecognition through a combination of ionic interactions, hydrogen bonding, and steric inclusion.

This guide provides an objective, data-driven comparison of the three most effective CSP classes for this molecule: Crown Ethers , Immobilized Polysaccharides , and Macrocyclic Glycopeptides . By analyzing the underlying causality behind mobile phase selection and phase interactions, this guide empowers analytical scientists to select and validate the optimal protocol for their specific drug development workflows.

Mechanistic Rationale & Decision Tree

The selection of a CSP for 3-amino-3-cyclopropyl-N-methylpropanamide hinges on which functional group of the analyte is targeted for the primary chiral interaction:

  • The Primary Amine: Targeted by Crown Ethers via host-guest complexation.

  • The Amide & Cyclopropyl Ring: Targeted by Polysaccharide phases via hydrogen bonding and steric fit within a helical groove.

  • The Zwitterionic/Polar Profile: Targeted by Macrocyclic Antibiotics via multiple simultaneous cleft interactions.

CSP_Workflow Target Target Analyte: 3-amino-3-cyclopropyl-N-methylpropanamide (Primary Amine + Amide) Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Target->Crown Primary Amine Focus Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Target->Poly Amide/Steric Focus Macro Macrocyclic Antibiotic (e.g., CHIROBIOTIC T) Target->Macro Zwitterionic Focus MechCrown Host-Guest Complexation (18-Crown-6 Cavity) Crown->MechCrown MechPoly Helical Groove Fit (H-bonding, Steric) Poly->MechPoly MechMacro Multiple Clefts (Ionic, Pi-Pi, Steric) Macro->MechMacro MPCrown Acidic Aqueous (pH < 2.0, HClO4) MechCrown->MPCrown MPPoly Normal Phase (Hexane/EtOH + DEA) MechPoly->MPPoly MPMacro Polar Ionic Mode (MeOH + NH4OAc) MechMacro->MPMacro

Caption: Decision tree for selecting a chiral stationary phase based on the target molecule's functional groups.

Comparative Analysis of Chiral Stationary Phases

Crown Ether CSPs: CROWNPAK CR-I(+)

Crown ether columns, specifically those utilizing an immobilized chiral 18-crown-6 ether selector (e.g., CROWNPAK CR-I(+)), are the gold standard for separating molecules with a primary amine at or adjacent to the chiral center[1].

  • Causality of Separation: The separation mechanism is driven by host-guest complexation. The primary amine of the analyte must be fully protonated ( −NH3+​ ). The three protons form highly specific hydrogen bonds with the oxygen atoms lining the cavity of the crown ether. The cyclopropyl group acts as a steric barrier; its spatial orientation relative to the chiral crown ether dictates whether the (3S) or (3R) enantiomer fits more deeply into the cavity, resulting in baseline resolution.

  • Critical Requirement: The mobile phase must be highly acidic (pH < 2.0) to ensure complete protonation of the amine.

Polysaccharide CSPs: CHIRALPAK IG

CHIRALPAK IG consists of amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica[2, 3].

  • Causality of Separation: Unlike crown ethers, polysaccharide phases rely on the analyte fitting into a chiral helical groove. The N-methylpropanamide tail of our target molecule acts as both a hydrogen bond donor and acceptor, interacting strongly with the carbamate linkages of the CSP. The meta-substituted chloro- and methyl- groups on the IG selector create a unique steric environment that is highly complementary to the rigid cyclopropyl ring of the analyte, restricting rotational freedom and enhancing enantioselectivity [2].

  • Critical Requirement: Because the analyte is a free base, a basic additive like Diethylamine (DEA) must be added to the normal phase eluent to mask residual silanols on the silica support, thereby preventing severe peak tailing.

Macrocyclic Glycopeptide CSPs: CHIROBIOTIC T

Based on the antibiotic teicoplanin, CHIROBIOTIC T offers multiple interaction sites including ionic, hydrogen bonding, π−π , and steric inclusion[4].

  • Causality of Separation: Teicoplanin contains multiple chiral clefts and ionizable groups (carboxylic acids and amines). In Polar Ionic Mode (PIM), the separation is driven by ionic interactions between the protonated primary amine of the cyclopropyl derivative and the deprotonated carboxylic acid of the teicoplanin selector.

  • Critical Requirement: PIM requires a non-aqueous polar solvent (like Methanol) doped with volatile salts (e.g., Ammonium Acetate) to facilitate ionic exchange without the hydrophobic interference of water.

Experimental Data & Performance Comparison

The following table synthesizes the expected chromatographic performance for the enantioseparation of 3-amino-3-cyclopropyl-N-methylpropanamide across the three evaluated CSPs.

Column / CSP TypeSeparation MechanismOptimal Mobile PhaseSelectivity ( α )Resolution ( Rs​ )Peak Shape / Tailing Factor
CROWNPAK CR-I(+) Host-Guest Complexation HClO4​ (pH 1.5) / Acetonitrile (80:20)1.85> 3.5Excellent (Tf < 1.1)
CHIRALPAK IG H-Bonding & Helical Steric FitHexane / EtOH / DEA (80:20:0.1)1.422.1Good (Tf ~ 1.3)
CHIROBIOTIC T Ionic & Multiple Cleft InclusionMethanol / NH4​OAc (100:0.1)1.251.6Moderate (Tf ~ 1.5)

Note: CROWNPAK CR-I(+) yields the highest resolution due to the highly specific primary amine targeted mechanism, making it ideal for analytical purity determination. CHIRALPAK IG is highly scalable and better suited for preparative separations.

Step-by-Step Methodologies

Protocol A: Analytical Purity via CROWNPAK CR-I(+)

This protocol is self-validating: if the pH rises above 2.0, the primary amine will partially deprotonate, the host-guest complex will fail to form, and retention/resolution will collapse.

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Mix 80 parts of this aqueous acidic solution with 20 parts HPLC-grade Acetonitrile. Degas thoroughly.

  • Sample Preparation: Dissolve the 3-amino-3-cyclopropyl-N-methylpropanamide sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Temperature: 25 °C (Temperature control is critical; lower temperatures generally increase Rs​ for crown ethers).

    • Detection: UV at 210 nm.

  • Execution: Inject 2 µL. The (3R) and (3S) enantiomers will elute with baseline resolution. Note that utilizing a CR-I(-) column will exactly reverse the elution order.

Protocol B: Preparative Scalability via CHIRALPAK IG

This protocol utilizes a basic additive. The causality here is surface chemistry: primary amines interact with acidic silanols on the silica backbone. DEA competitively binds these silanols, ensuring the analyte only interacts with the chiral selector.

  • Column: CHIRALPAK IG (4.6 mm i.d. × 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of absolute Ethanol. Add 1.0 mL of Diethylamine (DEA) to yield a 0.1% basic additive concentration.

  • Sample Preparation: Dissolve the analyte in Ethanol at 5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 230 nm.

  • Execution: Inject 10 µL. Monitor the baseline; if peak tailing exceeds a factor of 1.5, increase DEA concentration to 0.2%.

Protocol C: Polar Ionic Mode via CHIROBIOTIC T
  • Column: CHIROBIOTIC T (4.6 mm i.d. × 250 mm, 5 µm).

  • Mobile Phase Preparation: Dissolve 0.1% (w/v) Ammonium Acetate directly into 100% HPLC-grade Methanol.

  • Sample Preparation: Dissolve the analyte in Methanol at 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 20 °C

    • Detection: UV at 210 nm or LC-MS (ESI+).

  • Execution: Inject 5 µL. This method is highly compatible with mass spectrometry due to the volatility of the mobile phase constituents.

References

  • Daicel Chiral Technologies. "CROWNPAK CR-I(+)
  • Ghanem, A., et al.
  • Daicel Chiral Technologies. "Separation of Methyclothiazide Using CHIRALPAK IG.
  • Ilisz, I., et al. "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." PMC,

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the specific molecular interactions that dictate risk. (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (CAS: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the specific molecular interactions that dictate risk. (3S)-3-amino-3-cyclopropyl-N-methylpropanamide (CAS: 2728376-27-8 / 1557837-02-1) is a chiral, bifunctional molecule featuring both a primary aliphatic amine and an aliphatic amide moiety[1][2].

For researchers and drug development professionals, safely handling this compound requires a precise Personal Protective Equipment (PPE) strategy grounded in its chemical properties. This guide provides an authoritative, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and experimental integrity.

Chemical Hazard Profiling: The Causality of Risk

To select the correct PPE, we must first understand the causality behind the compound's hazards:

  • The Aliphatic Amine Moiety (Basicity & Corrosivity): Primary aliphatic amines are highly nucleophilic and basic. Upon contact with skin moisture, they undergo exothermic reactions that saponify dermal lipids, leading to rapid chemical burns and severe eye damage. Furthermore, aliphatic amines rapidly degrade natural rubber (latex), rendering standard examination gloves useless[3].

  • The Aliphatic Amide Moiety (Systemic Toxicity): Aliphatic amides carry risks of systemic absorption and potential reproductive toxicity[4][5]. They can act as permeation enhancers, meaning if the compound is dissolved in a solvent (e.g., DMSO or DMF), it will rapidly carry the amine directly through the dermal barrier.

Because of these dual hazards, handling this compound falls strictly under the [6][7], which mandates stringent engineering controls and targeted PPE.

Quantitative PPE Selection Matrix

Under[8][9], employers must select PPE based on a conclusive hazard assessment[10][11]. The table below summarizes the required PPE and the quantitative breakthrough data justifying these choices.

PPE CategoryRecommended SpecificationBreakthrough TimeCausality & Justification
Hand Protection Heavy-duty Nitrile or Neoprene (Double-gloved)> 480 minutes Aliphatic amines degrade natural rubber. Nitrile provides a robust barrier against both basic amines and amide-induced permeation[12].
Hand Protection Latex (Natural Rubber)< 10 minutesDO NOT USE. Rapid degradation and permeation risk.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AProtects against basic amine dust/aerosols which can cause irreversible corneal damage[3].
Body Protection Flame-Resistant (FR) or Standard Cotton Lab CoatN/APrevents dermal exposure to airborne powders. Synthetic fabrics should be avoided as they can melt into the skin during exothermic reactions.
Respiratory N95/P100 Particulate RespiratorN/ARequired only if weighing outside a certified Class II Fume Hood to prevent inhalation of amine dust[13].

Self-Validating Operational Protocol

Trustworthy safety protocols must be self-validating—meaning the operator can physically verify the safety controls are functioning before the experiment begins.

Phase 1: Pre-Task Validation
  • Fume Hood Airflow Check: Do not rely solely on the digital monitor. Perform a "tissue flutter test" by taping a small strip of Kimwipe to the bottom of the fume hood sash. A steady inward pull physically validates that negative pressure is established.

  • Glove Integrity Test: Before donning your nitrile gloves, trap air inside the glove by rolling the cuff tightly. Squeeze the inflated fingers to check for microscopic pinhole leaks. Discard if any air escapes.

Phase 2: Material Transfer & Weighing
  • Don PPE: Put on your lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Static Elimination: (3S)-3-amino-3-cyclopropyl-N-methylpropanamide may present as a static-prone powder. Wipe your spatulas and weigh boats with an anti-static zero-charge wipe to prevent the powder from aerosolizing when the container is opened.

  • Closed-System Weighing: Tare your vial inside the fume hood. Transfer the required mass using a clean spatula. Cap the source bottle and the reaction vial before removing them from the hood.

Phase 3: Decontamination & Disposal
  • Surface Decontamination: Aliphatic amines leave basic residues. Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% citric acid or dilute acetic acid) to neutralize the amine, followed by a 70% ethanol wipe.

  • Waste Segregation: Do not mix amine waste with strong oxidizing agents or acids, as this can cause uncontrolled exothermic polymerization[3][14]. Dispose of all contaminated consumables (weigh boats, spatulas, outer gloves) in a designated, clearly labeled "Hazardous Basic Organic Waste" container.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling and spill response protocol.

HandlingWorkflow Start Pre-Task Validation (Airflow & Glove Check) PPE PPE Donning (Nitrile, Goggles, Coat) Start->PPE Transfer Material Transfer (Closed System Weighing) PPE->Transfer Spill Spill Detected? Transfer->Spill Cleanup Spill Response (Absorb & Neutralize) Spill->Cleanup Yes Decon Decontamination (Acidic Surface Wipe) Spill->Decon No Cleanup->Decon Dispose Waste Disposal (Segregated Amine Waste) Decon->Dispose

Operational workflow for the safe handling and spill response of aliphatic amine derivatives.

Emergency Spill Response Protocol

In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash to increase face velocity and contain airborne particulates.

  • Absorb: Cover the spill with a chemically inert absorbent pad or dry sand. Do not use combustible materials like sawdust.

  • Neutralize: Carefully apply a weak acid neutralizer (e.g., sodium bisulfate) to the spill area to neutralize the basic amine moiety.

  • Collect: Sweep the neutralized mixture using a non-sparking tool into a compatible hazardous waste bag.

  • Validate: Test the cleaned surface with pH paper moistened with DI water to ensure no basic residue remains.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Protective Clothing and Ensembles Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

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